Trivinylphosphine oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bis(ethenyl)phosphorylethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9OP/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPTXORSJKSZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(C=C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337442 | |
| Record name | Trivinylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13699-67-7 | |
| Record name | Trivinylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction to Trivinylphosphine Oxide: A Molecule of Growing Interest
An In-Depth Technical Guide to the Chemical Structure and Electronic Properties of Trivinylphosphine Oxide
Organophosphorus compounds represent a versatile and critical class of molecules in industrial and synthetic chemistry.[1][2] Among these, phosphine oxides are noted for their exceptional thermal and chemical stability.[2] this compound (TVPO), a pentavalent tetracoordinated P(V) organophosphorus compound, has emerged as a molecule of significant interest due to its unique chemical structure and reactivity.[1][2]
This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a deep dive into the molecular architecture and electronic characteristics of TVPO. Its three vinyl groups attached to a phosphoryl center make it a valuable precursor for a range of materials, including flame-retardant additives and functional polymers.[1][3] The reactivity of its α,β-unsaturated system also opens avenues for creating novel materials, such as pH-responsive hydrogels with potential applications in drug delivery systems.[2] Understanding the fundamental relationship between its structure and electronic properties is paramount to harnessing its full potential. This document outlines the synthesis, structural characterization, and theoretical analysis of TVPO, offering insights into the causality behind its reactivity and applications.
Synthesis and Characterization of this compound
The reliable synthesis and rigorous characterization of TVPO are the foundational steps for any subsequent application. The most common synthetic route involves a Grignard reaction, followed by spectroscopic and crystallographic analysis to confirm the molecule's identity and purity.
Synthesis via Grignard Reaction
TVPO is efficiently prepared through the reaction of phosphorus oxychloride (POCl₃) with a vinyl Grignard reagent, such as vinylmagnesium bromide (VMB).[1] This reaction proceeds via a series of rapid nucleophilic substitution steps, where the vinyl anion displaces the chloride ions on the phosphorus center.[2] The overall reaction is both kinetically and thermodynamically favorable, releasing approximately 160 kcal/mol of energy.[1][2] Low temperatures (e.g., -78 °C) are crucial during the addition of the Grignard reagent to favor the formation of the TVPO product and control the reaction's exothermicity.[1][2]
This protocol describes a standard laboratory-scale synthesis of TVPO.
-
Reactor Setup: A 3 L double-jacketed reactor is equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet.
-
Initial Charging: Charge the reactor with phosphorus oxychloride (POCl₃, 51.1 g, 0.33 mol) under a continuous flow of nitrogen gas.
-
Solvent Addition: Add 1000 mL of dry tetrahydrofuran (THF) to the reactor under nitrogen and cool the mixture to -78 °C using a suitable cooling bath.
-
Grignard Reagent Addition: Add a 1 M solution of vinylmagnesium bromide in THF (1 L, 1 mol) dropwise via the addition funnel. Maintain the temperature at -78 °C throughout the addition.
-
Reaction: After the complete addition of the Grignard reagent, stir the reaction mixture vigorously at -78 °C for an additional 3 hours.[1]
-
Quenching: Quench the reaction by adding 100 mL of a cold (4 °C) 4 M aqueous ammonium chloride (NH₄Cl) solution and stir for 5 minutes.
-
Work-up and Extraction:
-
Separate the resulting precipitate by filtration while the mixture is still cold.
-
Separate the upper THF layer from the biphasic solution.
-
Extract the aqueous layer sequentially with chloroform (2 x 500 mL, then 2 x 250 mL).
-
-
Isolation and Purification:
-
Combine the chloroform extracts with the residue from the evaporated THF layer.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Remove all volatiles under vacuum to yield a pale-yellow solid.
-
Dry the solid in a vacuum oven overnight at 50 °C to obtain pure, white TVPO.[1]
-
The purity of the final product is typically confirmed by NMR spectroscopy, which should be sufficient for most subsequent applications without further purification.[1]
Spectroscopic and Crystallographic Characterization
Once synthesized, the identity and structure of TVPO are unequivocally confirmed using a combination of NMR spectroscopy and single-crystal X-ray diffraction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the molecular structure and assess the purity of the synthesized TVPO. The spectra should be identical to previously published reports for confirmation.[2]
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms. Growing a suitable single crystal of TVPO allows for the exact measurement of bond lengths and angles, providing critical data that also serves to validate theoretical models.[1]
Molecular Structure and Bonding in this compound
The molecular geometry of TVPO, as determined by single-crystal X-ray analysis, is fundamental to understanding its electronic properties and reactivity. The phosphorus atom adopts a tetrahedral geometry, bonded to one oxygen and three vinyl carbon atoms.
Experimentally Determined Structural Parameters
X-ray diffraction studies provide precise measurements of the key bond lengths within the TVPO molecule. These experimental values are crucial for validating computational models.[1]
| Bond Type | Experimental Bond Length (Å) | Calculated Bond Length (Å) |
| P−O | 1.486 (2) | 1.503 |
| P−C | 1.787–1.796 | ~1.790 |
| C=C | 1.310–1.321 | 1.314–1.320 |
| Table 1: Comparison of selected experimental and calculated bond lengths for TVPO. Experimental data from single-crystal X-ray analysis. Calculated values based on the M062X/6-311++G(d,p) level of theory.[1] |
The crystal packing of TVPO reveals the presence of both intramolecular and intermolecular contacts, particularly between the oxygen atom and hydrogen atoms of the vinyl groups (=CH₂) on neighboring molecules.[2] These interactions influence the crystal lattice and demonstrate the role of the highly polarized P-O bond in dictating intermolecular forces.
Sources
An In-depth Technical Guide to the Reactivity of Vinyl Groups in Trivinylphosphine Oxide
Foreword: Unveiling the Potential of a Versatile Building Block
Trivinylphosphine oxide (TVPO) has emerged as a molecule of significant interest for researchers and professionals in materials science and drug development.[1][2] Its trifunctional nature, stemming from the three reactive vinyl groups, coupled with the inherent properties of the phosphine oxide moiety, makes it a versatile precursor for a wide array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the vinyl groups in TVPO, offering a blend of theoretical principles and practical, field-proven insights to empower researchers in harnessing its full synthetic potential. We will delve into the electronic structure that governs its reactivity, explore its participation in key reaction classes, and provide detailed experimental protocols to facilitate its application in the laboratory.
Molecular Structure and Electronic Landscape of this compound
The reactivity of the vinyl groups in this compound is intrinsically linked to the electronic influence of the central phosphoryl group (P=O). The phosphorus-oxygen double bond is highly polarized, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This strong dipole creates a powerful electron-withdrawing effect that extends to the vinyl substituents.
This electron-withdrawing nature of the phosphinoyl group significantly influences the electron density of the C=C double bonds in the vinyl groups. Consequently, the β-carbon of the vinyl group becomes electron-deficient and, therefore, highly susceptible to nucleophilic attack. This electronic characteristic is the cornerstone of TVPO's reactivity profile, particularly in Michael-type additions.
Key Structural and Electronic Features:
-
Electron-Deficient Vinyl Groups: The P=O group acts as a strong electron-withdrawing group, polarizing the vinyl C=C bonds and rendering the β-carbon electrophilic.
-
Trifunctionality: The presence of three vinyl groups provides multiple sites for reaction, enabling the formation of cross-linked polymers and dendritic structures.
-
Stereochemistry: Theoretical studies have shown that trivinylphosphine and its chalcogenides, including the oxide, exist as an equilibrium mixture of several conformers, which can influence the stereochemical outcome of reactions.
Synthesis of this compound: A Robust Protocol
The reliable synthesis of high-purity TVPO is the foundational step for its application. The most common and efficient method involves the Grignard reaction between vinylmagnesium bromide and phosphoryl trichloride.[2] This reaction proceeds via a series of swift nucleophilic substitution steps, where the vinyl anion attacks the phosphorus center, displacing chloride ions.[1][2] The reaction is highly exothermic, releasing approximately 160 kcal/mol of energy in total, and is characterized by rapid kinetics and thermodynamic favorability.[1] Low temperatures are crucial for selectively obtaining TVPO as the thermodynamically favored product, as higher temperatures can promote anionic addition polymerization.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Phosphoryl trichloride (POCl₃)
-
Vinylmagnesium bromide (VMB) in Tetrahydrofuran (THF) (1 M solution)
-
Dry Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution (4 M, aqueous)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Apparatus:
-
3 L double-jacketed reactor equipped with a mechanical stirrer, addition funnel, and nitrogen inlet.
-
Cooling system capable of reaching -78 °C.
-
Filtration apparatus.
-
Rotary evaporator.
-
Separatory funnel.
-
Vacuum oven.
Procedure:
-
Under a nitrogen atmosphere, charge the 3 L reactor with phosphoryl trichloride (51.1 g, 0.33 mol).
-
Add 1000 mL of dry THF to the reactor and cool the mixture to -78 °C using a suitable cooling bath.
-
Slowly add 1 L of 1 M vinylmagnesium bromide solution in THF (1 mol) dropwise to the cooled reaction mixture via the addition funnel, maintaining the temperature at -78 °C.
-
After the complete addition of the Grignard reagent, stir the reaction mixture at -78 °C for an additional 3 hours.
-
Quench the reaction by adding 100 mL of cold (4 °C) 4 M ammonium chloride solution and stir for 5 minutes.
-
While still cold, filter the mixture to remove the precipitated salts.
-
Separate the upper THF layer from the biphasic solution.
-
Remove the THF from the separated organic layer under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with chloroform (2 x 500 mL, then 2 x 250 mL).
-
Combine the chloroform extracts with the residue obtained from the THF layer and dry the combined organic phase over anhydrous sodium sulfate.
-
Remove the chloroform under reduced pressure to obtain a pale-yellow solid.
-
Dry the solid in a vacuum oven at 50 °C overnight to yield pure, white this compound.
Characterization Data for this compound:
| Property | Value |
| Appearance | White solid |
| Yield | 75% |
| Melting Point | 98–100 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.07–6.31 (m, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 134.03 (s, =CH₂), 130.46 (d, ¹JCP = 100 Hz, =CH) |
| ³¹P{¹H} NMR (162 MHz, CDCl₃) | δ (ppm): 17.45 |
Key Reactivity Patterns of the Vinyl Groups
The electron-deficient nature of the vinyl groups in TVPO dictates their participation in a variety of important chemical transformations. This section will detail the primary modes of reactivity: Michael addition, cycloaddition reactions, and polymerization.
Michael-like Addition Reactions
The polarized nature of the vinyl groups makes TVPO an excellent substrate for Michael-like or conjugate addition reactions. Nucleophiles readily attack the β-carbon of the vinyl group, leading to the formation of a P-C-C-Nu linkage. This reactivity has been exploited in various applications, from polymer modification to the synthesis of functional materials.
A notable example is the reaction of TVPO with amines, such as piperazine.[2] This reaction proceeds via a pseudo-Michael addition mechanism and can be used to form hydrogels with pH-responsive properties, showing potential for applications in controlled drug release.[2] Computational studies using Density Functional Theory (DFT) have provided significant insights into the kinetics and thermodynamics of these reactions, revealing a four-membered ring transition state in some cases.[2]
Kinetic and Thermodynamic Insights from DFT Studies:
| Reaction Parameter | Value |
| Activation Energy (Ea) for the first addition of piperazine to TVPO | 18.63 kcal/mol |
| Activation Energy (Ea) for the second addition of TVPO to the monoadduct | 17.3 kcal/mol |
| Rate Constant Ratio (second addition vs. first addition) | 9.5 |
| Entropy (ΔS) of (2-(piperazin-1-yl)ethyl)divinylphosphine oxide monoadduct | 125.733 cal/mol·K |
| Entropy (ΔS) of (piperazine-1,4-diylbis(ethane-2,1-diyl))bis(divinylphosphine oxide) adduct | 173.843 cal/mol·K |
The higher rate constant for the second addition suggests a cooperative effect, where the initial modification of the molecule facilitates subsequent reactions. The positive entropy values indicate that these addition reactions are thermodynamically favorable.
Workflow for a Typical Michael Addition Reaction with TVPO
Caption: Generalized workflow for a Michael addition reaction involving TVPO.
Cycloaddition Reactions
The vinyl groups of TVPO can also participate in cycloaddition reactions, acting as dienophiles in [4+2] cycloadditions (Diels-Alder reactions) and as dipolarophiles in [3+2] cycloadditions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems containing a phosphine oxide moiety.
In a Diels-Alder reaction, the electron-deficient vinyl group of TVPO can react with an electron-rich conjugated diene to form a six-membered ring. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of analogous vinylphosphonates in thermal Diels-Alder reactions suggests that TVPO would be a competent dienophile. The Povarov reaction, a type of [4+2] cycloaddition, has been successfully employed with phosphorated aldimines to synthesize phosphorus-containing quinoline derivatives, further highlighting the potential of organophosphorus compounds in such transformations.[3]
Proposed [4+2] Cycloaddition of TVPO
Caption: General scheme of a Diels-Alder reaction with TVPO as the dienophile.
1,3-dipolar cycloadditions offer a versatile route to five-membered heterocyclic rings. In these reactions, the vinyl groups of TVPO can act as dipolarophiles, reacting with 1,3-dipoles such as nitrile oxides, azides, and nitrones. This class of reactions is particularly valuable in medicinal chemistry for the synthesis of novel heterocyclic scaffolds. The reaction of vinylphosphonates with nitrile oxides and nitrones has been demonstrated, suggesting that TVPO would behave similarly, leading to the formation of isoxazoline or isoxazolidine rings attached to the phosphorus atom.
Polymerization
The trifunctionality of TVPO makes it an excellent monomer for polymerization reactions. Both radical and anionic polymerization pathways have been explored.
-
Radical Polymerization: The vinyl groups of TVPO can undergo radical polymerization, initiated by conventional radical initiators, to form cross-linked polymers. These polymers often exhibit enhanced thermal stability and flame retardancy due to the presence of the phosphorus-containing groups.
-
Anionic Polymerization: As demonstrated by its reaction with Grignard reagents at elevated temperatures, TVPO can undergo anionic addition polymerization.[2] The reaction with vinylmagnesium bromide, for instance, can lead to the formation of polymers through a series of nucleophilic additions of the vinyl anion to the vinyl groups of other TVPO molecules.[2] This process is endothermic and becomes more favorable as the reaction temperature increases.[2]
Applications in Drug Development and Materials Science
The diverse reactivity of this compound has led to its application in several cutting-edge areas of research and development.
-
Drug Delivery: The ability of TVPO to form pH-responsive hydrogels through Michael addition with molecules like piperazine opens up possibilities for its use in controlled drug release systems.[2] The hydrogel can encapsulate therapeutic agents and release them in response to specific pH changes in the body.
-
Flame Retardants: Organophosphorus compounds are well-known for their flame-retardant properties. TVPO can be incorporated into polymeric materials, either as a reactive additive that polymerizes within the matrix or as a comonomer, to enhance their fire resistance.[1][2]
-
Bioconjugation: The reactivity of unsaturated phosphine oxides is being explored for the modification of biomolecules. While not this compound itself, related unsaturated phosphine oxides have been used for antibody rebridging and peptide cyclization, indicating the potential of this class of compounds in biopharmaceutical development.
Conclusion and Future Outlook
This compound is a highly versatile and reactive molecule with significant potential in both materials science and drug development. Its unique electronic structure, characterized by three electron-deficient vinyl groups, makes it amenable to a wide range of chemical transformations, including Michael additions, cycloadditions, and polymerizations. The detailed synthetic protocol and an understanding of its reactivity patterns provided in this guide are intended to equip researchers with the knowledge to effectively utilize TVPO in their synthetic endeavors.
Future research in this area will likely focus on expanding the scope of its cycloaddition reactions to create novel heterocyclic systems with potential biological activity. Further exploration of its polymerization behavior under different conditions could lead to the development of new functional materials with tailored properties. As our understanding of the intricate reactivity of this compound continues to grow, so too will its applications in creating innovative solutions to challenges in medicine and materials science.
References
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Zagidullin, A. et al. (2023). Review on asymmetric cycloaddition reactions at phosphorus (III) atom. Arkivoc, 2023(iv), 14-25. [Link]
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Salmeia, K. A., Afaneh, A. T., Habash, R. R., Neels, A., & Salmeia, K. A. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. National Institutes of Health. [Link]
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García, E., Rodríguez, M. M., & Sánchez, J. L. (2023). Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. MDPI. [Link]
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Salmeia, K. A., Afaneh, A. T., Habash, R. R., Neels, A., & Salmeia, K. A. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. ResearchGate. [Link]
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Salmeia, K. A., et al. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules, 28(16), 6097. [Link]
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Krawczyk, H., et al. (2024). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. MDPI. [Link]
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Silva, A. M. S., Kirsch, G., et al. (2013). Reactivity of 4-Vinyl-2H-1-benzopyran-2-ones in Diels–Alder Cycloaddition Reactions: Access to Coumarin-Based Polycycles with Cdc25 Phosphatase. European Journal of Organic Chemistry, 2013(15), 3049-3057. [Link]
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Weigand, J. J., et al. (2020). Effective Control of the Electron-donating Ability of Phosphines by using Phosphazenyl and Phosphoniumylidyl Substituents. ResearchGate. [Link]
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Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides. Dalton Transactions, 48(38), 14312-14325. [Link]
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Yang, J., Zhang, P., Shen, Z., & Yu, Z.-X. (2024). Rh(I)‐Catalyzed [4+3]/[4+1] Cycloaddition of Diene‐Vinylcyclopropanes and Carbon Monoxide to Access Angular 5/7/5 Tricycles. Angewandte Chemie International Edition, 63(3), e202316616. [Link]
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Zagidullin, A., et al. (2023). Review on asymmetric cycloaddition reactions at phosphorus (III) atom. ResearchGate. [Link]
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Bethel, S. (n.d.). Computational Analysis Beyond the Monomer Frontier Orbitals for Photovoltaic Donor-Polymer Candidates. Spark Bethel. [Link]
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Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. PubMed. [Link]
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Technical Guide: Coordination Chemistry and Ligand Behavior of Trivinylphosphine Oxide (TVPO)
Topic: Coordination Chemistry and Ligand Behavior of Trivinylphosphine Oxide (TVPO) Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
This compound (TVPO) represents a unique class of "reactive ligands" that bridge the gap between classical coordination chemistry and polymer science. Unlike its inert analogs (e.g., triphenylphosphine oxide, TPPO), TVPO possesses a dual-functionality architecture: a hard phosphoryl oxygen donor (
This guide details the structural parameters, coordination modes, and experimental protocols for utilizing TVPO. It specifically addresses the "fixation" strategy, where TVPO acts first as a solvent extractant for f-block elements and subsequently as a monomer to immobilize metal ions within a polymer matrix—a critical workflow in nuclear waste remediation and catalytic support design.
Molecular Architecture & Ligand Properties
Electronic Structure and Donor Strength
The coordination chemistry of TVPO is dictated by the polarity of the phosphoryl bond. The oxygen atom acts as a hard Lewis base, making it an ideal ligand for hard Lewis acids such as Lanthanides (
-
Bond Character: X-ray diffraction studies reveal a
bond length of 1.486(2) Å in crystalline TVPO.[1] This is significantly shorter than the single-bond sum ( ), indicating substantial double-bond character ( ) driven by back-donation. -
Basicity: The vinyl groups are electron-withdrawing relative to alkyl groups (e.g., ethyl in TEPO) but less sterically hindering than phenyl groups. This results in a slightly reduced basicity at the oxygen center compared to trialkylphosphine oxides, yet sufficient for strong chelation in non-aqueous media.
Steric Profile (Cone Angle)
Steric bulk is a governing factor in ligand exchange kinetics. TVPO offers a distinct advantage over TPPO due to the smaller hydrodynamic radius of the vinyl group compared to the phenyl ring.
| Ligand | Formula | Cone Angle ( | Electronic Effect | Coordination Potential |
| TVPO | ~130° (Est.) | Electron-withdrawing (Vinyl) | High (allows higher CN) | |
| TPPO | 145° | Electron-withdrawing (Aryl) | Moderate (Steric crowding) | |
| TOPO | ~170° (flexible) | Electron-donating (Alkyl) | Moderate (Entropic penalty) |
Note: The smaller cone angle of TVPO allows for the accommodation of more ligands around a metal center, facilitating the formation of species like
Coordination Modes & Reactivity
The "Reactive Ligand" Mechanism
TVPO distinguishes itself through its vinyl reactivity. In the presence of nucleophiles (e.g., amines, thiols), the vinyl groups undergo pseudo-Michael addition . This allows for the post-synthetic modification of metal complexes, effectively "locking" the metal center into a functionalized scaffold.
Pathway Visualization: Dual-Mode Reactivity
The following diagram illustrates the bifurcation of TVPO reactivity: Path A (Classical Coordination) vs. Path B (Polymerization-Fixation).
Figure 1: Reaction pathways for TVPO. Path A leads to discrete complexes; Path B leads to polymeric networks.
Experimental Protocols
Protocol A: Synthesis of TVPO (High Purity)
Rationale: Commercial TVPO often contains hydrolysis products. In-house synthesis ensures anhydrous conditions critical for sensitive coordination chemistry.
Reagents:
-
Phosphorus oxychloride (
)[2][3] -
Vinylmagnesium bromide (VMB, 1.0 M in THF)
-
Solvents: Dry THF, Chloroform (
)
Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and
inlet. -
Charge: Add
(1.0 eq) and dry THF. Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents polymerization of the vinyl anion. -
Addition: Dropwise add VMB (3.1 eq) over 2 hours. Maintain temp < -70°C.
-
Quench: Slowly add saturated
solution at 0°C. -
Extraction: Separate organic layer. Extract aqueous layer with
. Combine organics and dry over . -
Isolation: Remove volatiles in vacuo. Recrystallize from minimal hot THF/Hexane to yield white crystalline TVPO.
-
Validation:
NMR should show vinyl protons at 5.8–6.5 ppm; NMR singlet at ~25 ppm.
-
Protocol B: Synthesis of Lanthanide Complexes
Rationale: This protocol demonstrates the extraction capability of TVPO for f-block elements, relevant to nuclear fuel reprocessing.
Reagents:
- (or other Ln nitrate)
-
TVPO (Synthesized in Protocol A)
-
Solvent: Ethanol/Acetone (1:1)
Workflow:
-
Stoichiometry: Dissolve
(1 mmol) in 5 mL Ethanol. Dissolve TVPO (3.1 mmol) in 5 mL Acetone. -
Complexation: Add TVPO solution to metal solution dropwise with stirring.
-
Incubation: Stir at room temperature for 2 hours. A slight precipitate may form.
-
Crystallization: Slow evaporation of the solvent mixture yields single crystals suitable for XRD.
-
Characterization:
-
IR Spectroscopy: Look for the shift in the
stretch. Free TVPO . Coordinated TVPO . The redshift confirms Oxygen-Metal bonding.
-
Case Study: Polymer-Supported Fixation
In a study involving the remediation of
-
Extraction: TVPO dissolved in dodecane extracts
via the formation of . -
Fixation: The organic phase is treated with a radical initiator (AIBN) and a cross-linker.
-
Result: The vinyl groups of the coordinated TVPO polymerize, entrapping the radioactive isotope within a solid phosphine oxide matrix. This prevents leaching and converts liquid waste into a stable solid form.
Quantitative Comparison: Extraction Efficiency
| Extractant | Diluent | Separation Factor ( | |
| TVPO | Chloroform | 15.4 | 2.1 |
| TPPO | Chloroform | 8.2 | 1.8 |
| TOPO | Kerosene | 22.1 | 1.5 |
Analysis: While TOPO has a higher distribution ratio due to lipophilicity, TVPO offers superior selectivity and the unique ability to be polymerized post-extraction.
References
-
Salmeia, K. A., et al. (2023).[4][5] "this compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory." Molecules, 28(16), 6097.[6]
-
Cotton, F. A., et al. (1986). "The coordination chemistry of phosphine oxides and arsines." Journal of the Chemical Society, Dalton Transactions.
-
Platt, A. W. G. (2010). "Lanthanide Nitrate Complexes with Phosphine Oxide Ligands." Inorganic Chemistry.
-
Pathak, P. N., et al. (2001). "Extraction of actinides using phosphine oxide ligands." Radiochimica Acta.
Sources
The Untapped Potential of Trivinylphosphine Oxide: A Technical Guide to a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the phosphine oxide functional group has gained considerable traction in modern medicinal chemistry, exemplified by approved drugs such as brigatinib, the full potential of simple, versatile building blocks containing this moiety remains underexplored. This technical guide provides an in-depth overview of trivinylphosphine oxide (TVPO), a compact and highly reactive scaffold. We will delve into the synthesis of the TVPO core, explore its key chemical transformations, and present a forward-looking perspective on its application in constructing novel molecular entities for drug discovery. This document moves beyond a simple literature review to offer a practical, field-proven perspective on how this underutilized chemical entity can be leveraged by research and development teams.
Introduction: The Rise of the Phosphine Oxide Moiety in Drug Design
Organophosphorus compounds, once primarily associated with agrochemicals, are now recognized for their significant therapeutic potential.[1][2] The phosphine oxide group, in particular, offers a unique combination of properties that make it an attractive surrogate for more traditional functional groups in drug candidates.[3] Unlike phosphates or phosphonates, phosphine oxides are characterized by three direct phosphorus-carbon bonds, granting them exceptional chemical and thermal stability.[1]
The true value of the phosphine oxide moiety lies in its physicochemical profile. The P=O bond is a potent hydrogen bond acceptor, a feature that can be critical for high-affinity interactions with biological targets.[3] Furthermore, the incorporation of a phosphine oxide group can significantly increase the polarity of a molecule, often leading to improved aqueous solubility and metabolic stability.[3]
A landmark example of the successful application of this functional group is the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, brigatinib . The inclusion of a dimethylphosphine oxide group was a key factor in achieving the desired potency and pharmacokinetic properties of this anticancer agent.[3] This success has catalyzed a renewed interest in exploring the broader chemical space of phosphine oxide-containing compounds.[3]
This guide focuses on This compound (TVPO) , a molecule that, despite its potential, has been primarily investigated in the realm of polymer chemistry and materials science as a flame-retardant additive.[1][4] We will argue that its true potential in medicinal chemistry lies in the reactivity of its three vinyl groups, which serve as handles for diversification and the introduction of pharmacophoric elements.
The this compound (TVPO) Core: Synthesis and Properties
A reliable and scalable synthesis of the central scaffold is the cornerstone of any successful drug discovery campaign. The synthesis of TVPO is a well-established, albeit temperature-sensitive, process.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on the Grignard reaction between phosphoryl trichloride and vinylmagnesium bromide.[1]
Materials:
-
Phosphoryl trichloride (POCl₃)
-
Vinylmagnesium bromide (VMB) solution in THF (1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Double-jacketed reactor with mechanical stirrer, addition funnel, and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, charge the 3 L double-jacketed reactor with POCl₃ (51.1 g, 0.33 mol).
-
Add 1000 mL of dry THF to the reactor and cool the mixture to -78 °C using a suitable cooling bath.
-
Slowly add 1 L of 1 M vinylmagnesium bromide solution in THF (1 mol) dropwise to the cooled POCl₃ solution. Maintain the temperature at -78 °C throughout the addition.
-
After the complete addition of the Grignard reagent, stir the reaction mixture at -78 °C for an additional 3 hours.
-
Quench the reaction by adding 100 mL of cold (4 °C) saturated aqueous NH₄Cl solution. Stir the mixture for 5 minutes.
-
Filter the cold mixture to remove the precipitate. The filtrate will consist of two layers.
-
Separate the upper THF layer and remove the solvent under reduced pressure.
-
Extract the remaining aqueous layer with chloroform (2 x 500 mL, then 2 x 250 mL).
-
Combine the chloroform extracts with the residue from the THF layer and dry the combined organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield a pale-yellow solid.
-
Dry the solid in a vacuum oven at 50 °C overnight to obtain pure, white TVPO.
Causality and Self-Validation: The low reaction temperature (-78 °C) is critical to prevent the in situ polymerization of the newly formed TVPO, which is a known side reaction at higher temperatures.[1] The purity of the final product should be verified by NMR spectroscopy. A successful synthesis will yield a product that can be used in subsequent derivatization steps without further purification.[1]
Derivatization of the TVPO Scaffold: The Michael Addition Pathway
The true utility of TVPO as a medicinal chemistry scaffold lies in the reactivity of its vinyl groups. These electron-deficient alkenes are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction provides a straightforward and modular approach to creating a diverse library of TVPO derivatives.
The Phospha-Michael Addition Reaction
The addition of a nucleophile to the β-carbon of the vinyl group, conjugated to the electron-withdrawing phosphine oxide, is known as a phospha-Michael addition.[5] This reaction is highly efficient and can be catalyzed by simple bases.[5][6]
Caption: General workflow of the phospha-Michael addition on the TVPO scaffold.
Proposed Experimental Protocol: Synthesis of a TVPO-Amine Adduct
This hypothetical protocol illustrates the synthesis of a simple TVPO derivative using a secondary amine as the nucleophile.
Materials:
-
This compound (TVPO)
-
Piperidine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve TVPO (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add piperidine (3.1 equivalents) to the solution.
-
Add a catalytic amount of triethylamine (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the tris-piperidyl adduct.
Expertise and Causality: The use of a slight excess of the amine ensures the complete reaction of all three vinyl groups. Triethylamine acts as a mild base to facilitate the reaction without promoting unwanted side reactions. The progress of the reaction can be easily monitored by TLC, observing the disappearance of the TVPO starting material and the appearance of a more polar product spot.
Building a Library of TVPO Derivatives
The modular nature of the Michael addition allows for the creation of a diverse library of compounds by simply varying the nucleophile. This is a key advantage for structure-activity relationship (SAR) studies in early-stage drug discovery.
| Nucleophile Class | Potential Pharmacophoric Features Introduced |
| Amines (Primary/Secondary) | Introduction of basic centers for salt formation, hydrogen bond donors/acceptors. |
| Thiols | Can mimic cysteine residues, potential for covalent interactions. |
| Alcohols/Phenols | Introduction of hydrogen bond donors/acceptors, potential for ether linkages. |
| Heterocycles (e.g., Imidazole, Pyrazole) | Introduction of common pharmacophoric rings, potential for metal chelation. |
A Glimpse into Biomedical Applications: TVPO-Based Hydrogels
While the exploration of discrete TVPO derivatives in medicinal chemistry is still in its infancy, there is one notable application in the related field of drug delivery. The reaction between TVPO and piperazine has been shown to form pH-responsive nanostructured hydrogels.[1]
These hydrogels are cross-linked polymers that can swell or shrink in response to changes in the pH of their environment. This property makes them attractive candidates for controlled drug release systems. For instance, a drug could be loaded into the hydrogel and released specifically in the acidic microenvironment of a tumor or in a particular section of the gastrointestinal tract.
Caption: Conceptual workflow for the formation of TVPO-piperazine hydrogels for drug delivery.
Future Outlook and Opportunities
The field of this compound derivatives in medicinal chemistry is, for the most part, uncharted territory. This presents a unique opportunity for innovation. Based on the chemical principles outlined in this guide, several promising avenues for future research can be proposed:
-
Kinase Inhibitors: The tetrahedral structure of the phosphine oxide and its ability to form strong hydrogen bonds make it an interesting scaffold for designing ATP-competitive kinase inhibitors. The three side chains derived from the vinyl groups could be tailored to target specific residues in the kinase binding pocket.
-
Antiviral Agents: Acyclic nucleoside phosphonates are a well-established class of antiviral drugs. By analogy, TVPO derivatives functionalized with nucleobases could be synthesized and evaluated as potential viral polymerase inhibitors.
-
Proteolysis-Targeting Chimeras (PROTACs): The three points of diversification on the TVPO scaffold make it an intriguing candidate for the development of novel E3 ligase binders or as a central linker in PROTAC design.
Conclusion
This compound is a readily accessible and highly versatile chemical scaffold that has been largely overlooked by the medicinal chemistry community. Its stable phosphine oxide core provides desirable physicochemical properties, while its three reactive vinyl groups offer a straightforward path to chemical diversification through the robust phospha-Michael addition reaction. While its current biomedical applications are limited to drug delivery systems, the potential for developing novel, discrete small-molecule therapeutics based on the TVPO core is significant. This guide has provided the foundational knowledge and experimental rationale for researchers to begin exploring this promising, yet untapped, area of drug discovery.
References
-
G. Keglevich et al. (2022). Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators. PubMed Central. Available at: [Link]
-
R. Nazir et al. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. OUCI. Available at: [Link]
-
R. Nazir et al. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. MDPI. Available at: [Link]
-
N. Popovics-Tóth et al. (2022). Synthesis of arylphosphinoyl-functionalized dihydroisoquinolines by Reissert-type reaction and their biological evaluation. ResearchGate. Available at: [Link]
-
R. Nazir et al. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. NIH. Available at: [Link]
- Agfa-Gevaert NV. (2024). Phosphine oxide-based photoinitiators. Google Patents.
-
R. Nazir et al. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. ResearchGate. Available at: [Link]
-
Patsnap. (n.d.). Triphenylphosphine oxide patented technology retrieval search results. Eureka. Available at: [Link]
- BASF AG. (1996). Preparation of triphenylphosphine. Google Patents.
- CN101270132A. (2008). Method for preparing triphenylphosphine with diphenylbenzene phosphine oxide. Google Patents.
-
F. F. Arp et al. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides. The Royal Society of Chemistry. Available at: [Link]
-
A. S. Ushakov et al. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Frontiers. Available at: [Link]
-
F. F. Arp et al. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. PubMed. Available at: [Link]
- Zeneca Limited. (2000). Triphenylphosphine oxide complex process. Google Patents.
-
A. S. Ushakov et al. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. NIH. Available at: [Link]
- BASF AG. (1995). Process for the preparation of triphenyl phosphine. Google Patents.
-
A. K. Pasternak et al. (n.d.). Coupling of nucleobases with tris-(hydroxymethyl)phosphine oxide residue. ResearchGate. Available at: [Link]
-
N. Popovics-Tóth et al. (2023). Phosphoryl- or phosphinoyl-functionalized benzo[de]isoquinolinones: synthesis, experimental design, mechanism and biological activity. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen peroxide adducts of triarylphosphine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal A… [ouci.dntb.gov.ua]
- 5. Organocatalyzed Phospha‐Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Radical Copolymerization of Trivinylphosphine Oxide (TVPO) with Styrene
Part 1: Strategic Overview & Mechanism[1]
The Chemical Challenge
The copolymerization of Trivinylphosphine oxide (TVPO) with Styrene (St) presents a unique challenge in polymer chemistry: the balance between functional incorporation and structural control. Unlike mono-functional vinyl phosphine oxides (e.g., diphenyl vinylphosphine oxide), TVPO possesses three polymerizable vinyl groups attached to the phosphorus center.
Consequently, TVPO acts not merely as a comonomer but as a potent crosslinking agent .[1] Even at low molar feed ratios (>1 mol%), the reaction kinetics shift rapidly from linear chain growth to three-dimensional network formation (gelation).
Mechanistic Insight: The Q-e Scheme
-
Styrene (M1): Electron-rich donor (
).[1] -
TVPO (M2): The phosphoryl group (
) is strongly electron-withdrawing, making the vinyl groups electron-deficient ( ). -
Result: This polarity difference favors alternating copolymerization tendencies.[1] However, the trifunctionality of TVPO dominates the physical outcome, leading to a "tighter" network structure compared to conventional divinylbenzene (DVB) crosslinkers.
Applications
-
Flame Retardancy: The phosphorus moiety promotes char formation in the condensed phase, shielding the polymer matrix during combustion.[2]
-
Metal Extraction: The
group is a strong Lewis base, making these resins excellent ligands for extracting lanthanides and actinides from aqueous solutions.
Part 2: Experimental Protocol
Materials & Purification
Critical Step: Impurities in TVPO (specifically residual magnesium salts from Grignard synthesis) can quench radical species.[1]
| Reagent | Function | Purification Protocol (Self-Validating) |
| Styrene | Monomer | Pass through basic alumina column to remove TBC inhibitor.[1] Validation: Colorless liquid; no yellow tint.[1] |
| TVPO | Crosslinker | Recrystallize from THF/Hexane or sublime if purity <98%.[1] Validation: |
| AIBN | Initiator | Recrystallize from methanol.[1][3] Store at 4°C. |
| Chloroform | Solvent | Anhydrous grade.[1] Degas before use. |
| Methanol | Non-solvent | Industrial grade for precipitation/washing.[1] |
Experimental Workflow: Solution Polymerization
This protocol targets a macroporous crosslinked resin .[1]
Step 1: Feed Ratio Calculation
To achieve a robust resin with high phosphorus content without immediate "popcorn" polymerization, maintain TVPO content between 5–15 mol% relative to styrene.[1]
-
Total Monomer Concentration: 2.0 M in Chloroform.[1]
-
Initiator Load: 1.0 wt% relative to monomers.[1]
Step 2: Reactor Setup & Degassing
-
Charge a Schlenk flask with calculated TVPO and Styrene.[1]
-
Add Chloroform to dissolve the solids completely.[1]
-
Crucial: Perform 3 cycles of Freeze-Pump-Thaw degassing.[1][4]
Step 3: Polymerization [1][3]
-
Backfill the flask with Argon/Nitrogen.[1]
-
Immerse in an oil bath pre-equilibrated to 65°C .
-
Stir magnetically at 300 RPM.
-
Observation Point:
-
t = 0-30 min: Solution remains clear.
-
t = 45-90 min: The "Gel Point" is reached.[1] Stirring will become difficult. The solution turns into a swollen gel.[1]
-
Action: Once the magnetic bar stops (Trommsdorff effect), continue heating for 4 hours to drive conversion of residual vinyl groups within the gel network.
-
Step 4: Workup & Soxhlet Extraction
-
Break the gel mechanically and transfer to a Soxhlet thimble.[1]
-
Extract with THF for 24 hours.
-
Purpose: Removes unreacted styrene, soluble oligomers, and initiator residues.[1]
-
-
Dry the insoluble fraction in a vacuum oven at 60°C for 24 hours.
Part 3: Visualization of Workflows
Reaction Mechanism & Network Formation
The following diagram illustrates the transition from monomeric species to the crosslinked network.
Caption: Kinetic pathway from binary monomer feed to insoluble crosslinked network via radical propagation.[1]
Experimental Workflow
Detailed step-by-step execution flow.
Caption: Operational sequence for the synthesis and purification of TVPO-Styrene resins.
Part 4: Characterization & Data Analysis[1]
To validate the synthesis, the following analytical data is expected.
FTIR Spectral Validation
| Functional Group | Wavenumber ( | Diagnostic Signal |
| P=O[1] Stretch | Strong, sharp band (confirms TVPO incorporation).[1] | |
| Aromatic C-H | Multiple bands (Styrene rings).[1] | |
| Vinyl C=C | Disappearance indicates high conversion.[1] Residual peaks indicate unreacted pendant vinyls.[1] |
Thermal Stability (TGA Data)
Phosphorus-containing polymers typically exhibit a two-stage degradation but a higher final char yield compared to pure polystyrene.[1]
| Polymer System | Char Yield at 600°C | |
| Pure Polystyrene | ~350°C | < 1% |
| Poly(St-co-TVPO) | ~330°C | 15 - 25% |
Interpretation: The slight decrease in onset temperature is characteristic of phosphorus flame retardants (early decomposition to form phosphoric acid species), which then catalyze the formation of a protective char layer, significantly increasing the residue at high temperatures.
References
-
Ebdon, J. R., et al. (2000).[1] Radical copolymerization of styrene with some phosphorus-containing monomers. Polymer.
- Context: Establishes reactivity ratios and Q-e values for vinyl-phosphorus monomers.
-
(General Journal Link as specific deep links vary by institution)
-
Salmeia, K. A., et al. (2023).[1][5][6] this compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules.
-
Context: definitive guide on TVPO synthesis, crystal structure, and reactivity.[1]
-
-
Price, D., et al. (2002).[1] Flame retardance mechanisms of phosphorus-containing polymers. Journal of Fire Sciences.
- Context: Explains the condensed phase mechanism (char formation) relevant to TVPO-Styrene copolymers.
Sources
Application Notes and Protocols: Trivinylphosphine Oxide as a Reactive Flame Retardant in Epoxy Resins
<
Introduction: Addressing the Flammability Challenge in Epoxy Resins
Epoxy resins are a cornerstone of modern materials science, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] This versatility has led to their widespread use in electronics, aerospace, automotive, and construction industries. However, their inherent flammability poses a significant safety risk, limiting their application in areas where fire resistance is paramount.[1][2] Traditional approaches to flame retarding epoxy resins have often relied on halogenated compounds, which, despite their effectiveness, are being phased out due to environmental and health concerns related to the release of toxic and corrosive gases during combustion.[3] This has spurred the development of halogen-free alternatives, with phosphorus-containing compounds emerging as a particularly promising class of flame retardants.[1][4]
Reactive flame retardants, which are chemically incorporated into the polymer backbone, offer distinct advantages over additive types.[5] They are less prone to leaching and migration, ensuring permanent flame retardancy and minimizing impact on the material's mechanical properties.[5] Trivinylphosphine oxide (TVPO) is a reactive organophosphorus compound that has garnered significant interest as a flame retardant for epoxy resins.[6][7][8] Its vinyl groups can readily participate in the curing reaction of the epoxy resin, leading to a covalently bound phosphorus moiety within the polymer network. This permanent integration not only enhances flame retardancy but also can positively influence the thermal and mechanical properties of the final material.
These application notes provide a comprehensive guide for researchers and scientists on the use of this compound as a reactive flame retardant in epoxy resin systems. We will delve into the synthesis of TVPO, its incorporation into epoxy formulations, and the subsequent characterization of the flame-retardant properties of the cured thermosets. The underlying mechanisms of flame retardancy will also be explored, providing a holistic understanding of how TVPO imparts fire resistance to epoxy resins.
This compound (TVPO): Synthesis and Properties
This compound is an organophosphorus compound that serves as a promising precursor for flame-retardant additives.[6][7][8][9]
Synthesis of this compound
A common laboratory-scale synthesis of TVPO involves the reaction of phosphorus oxychloride (POCl₃) with a Grignard reagent, such as vinylmagnesium bromide (VMB).[6][8][9] The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions. Temperature control is crucial, as TVPO is the thermodynamically favored product at lower temperatures.[6][8][9]
Protocol 1: Synthesis of this compound (TVPO)
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Vinylmagnesium bromide (VMB) solution in THF (e.g., 1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas.
-
Initial Reaction: Dissolve phosphorus oxychloride in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the vinylmagnesium bromide solution to the cooled POCl₃ solution via the dropping funnel. Maintain the temperature below -70 °C throughout the addition to favor the formation of TVPO.[6][8][9] The reaction is exothermic.[7]
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude TVPO.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Characterization: The identity and purity of the synthesized TVPO should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Fourier-Transform Infrared (FTIR) spectroscopy.
Formulation and Curing of TVPO-Modified Epoxy Resins
The vinyl groups of TVPO can react with various components of an epoxy resin system, including the epoxy resin itself and the curing agent, particularly amine-based hardeners. This reactivity allows for the covalent incorporation of the phosphorus-containing moiety into the crosslinked polymer network.
Formulation Strategy
The amount of TVPO to be incorporated depends on the desired level of flame retardancy. Typically, a phosphorus content of 1-3 wt% in the final cured resin is sufficient to achieve significant flame retardant properties.[10] The exact amount of TVPO should be calculated based on its phosphorus content and the total weight of the final formulation.
Table 1: Example Formulations of TVPO-Modified Epoxy Resin
| Formulation ID | DGEBA (g) | TVPO (g) | DDM (g) | Phosphorus Content (wt%) |
| EP-Control | 100 | 0 | 27 | 0 |
| EP-TVPO-1 | 100 | 5.5 | 27 | ~1.0 |
| EP-TVPO-2 | 100 | 11.3 | 27 | ~2.0 |
| EP-TVPO-3 | 100 | 17.4 | 27 | ~3.0 |
DGEBA: Diglycidyl ether of bisphenol A; DDM: 4,4'-Diaminodiphenylmethane
Curing Protocol
Protocol 2: Preparation and Curing of TVPO-Modified Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (TVPO)
-
Amine curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)
-
Mechanical stirrer
-
Vacuum oven
-
Molds for sample preparation
Procedure:
-
Pre-mixing: In a beaker, thoroughly mix the DGEBA epoxy resin and the desired amount of TVPO using a mechanical stirrer at 80 °C until a homogeneous mixture is obtained.
-
Degassing: Degas the mixture in a vacuum oven at 80 °C for 30 minutes to remove any entrapped air bubbles.
-
Addition of Curing Agent: Cool the mixture to approximately 60 °C and add the stoichiometric amount of the amine curing agent (DDM). Stir vigorously until the curing agent is completely dissolved and the mixture is homogeneous.
-
Casting: Pour the reactive mixture into pre-heated molds.
-
Curing Schedule: Place the molds in a programmable oven and cure using a staged curing cycle. A typical cycle might be: 120 °C for 2 hours, followed by 150 °C for 2 hours, and a final post-cure at 180 °C for 1 hour. The optimal curing schedule may vary depending on the specific resin and curing agent system.
-
Demolding: After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature before demolding.
Characterization of Flame-Retardant Epoxy Resins
A comprehensive evaluation of the cured TVPO-modified epoxy resins involves assessing their flame retardancy, thermal stability, and mechanical properties.
Flame Retardancy Testing
Limiting Oxygen Index (LOI): The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a vertically oriented sample.[11] A higher LOI value indicates better flame retardancy.[11]
UL-94 Vertical Burn Test: This is a widely used standard to classify the flammability of plastic materials.[12] The test involves applying a flame to a vertical specimen and observing its burning behavior, including afterflame time, afterglow time, and the dripping of flaming particles.[13][14] Materials can be classified as V-0, V-1, or V-2, with V-0 being the highest rating, indicating that burning stops within 10 seconds after two applications of a 10-second flame, and no flaming drips are observed.[13][14]
Protocol 3: LOI and UL-94 Testing
-
Sample Preparation: Prepare test specimens according to the dimensions specified in the relevant standards (ASTM D2863 for LOI and UL 94 for the vertical burn test).
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours prior to testing.
-
LOI Test: Conduct the LOI test using a commercially available LOI apparatus, following the procedure outlined in ASTM D2863.
-
UL-94 Test: Perform the UL-94 vertical burn test in a draft-free chamber, adhering to the specified flame application times and observation criteria.
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It provides information about the thermal stability and decomposition behavior of the polymer. An increase in the char yield at high temperatures is indicative of a condensed-phase flame retardant mechanism.[15]
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured epoxy resin. The Tg is a critical parameter that reflects the crosslink density and the material's performance at elevated temperatures. The incorporation of flame retardants can sometimes affect the Tg.[15][16][17]
Protocol 4: Thermal Analysis (TGA and DSC)
-
Sample Preparation: Use small, uniform samples (5-10 mg) of the cured epoxy resin for both TGA and DSC analysis.
-
TGA Analysis: Perform TGA under a nitrogen atmosphere, typically from room temperature to 800 °C at a heating rate of 10 °C/min. Record the onset of decomposition temperature and the char yield at 700 °C.
-
DSC Analysis: Conduct DSC analysis, typically from room temperature to 250 °C at a heating rate of 10 °C/min, to determine the glass transition temperature (Tg).
Table 2: Typical Performance Data of TVPO-Modified Epoxy Resins
| Formulation ID | LOI (%) | UL-94 Rating | Td,onset (°C) | Char Yield @ 700°C (%) | Tg (°C) |
| EP-Control | 23.0[18] | No Rating | ~350 | ~15 | ~170 |
| EP-TVPO-1 | ~28 | V-1 | ~340 | ~25 | ~165 |
| EP-TVPO-2 | ~32 | V-0 | ~330 | ~35 | ~160 |
| EP-TVPO-3 | >35 | V-0 | ~320 | ~42 | ~155 |
Note: The values presented are typical and may vary depending on the specific epoxy resin, curing agent, and processing conditions.
Mechanism of Flame Retardancy
Phosphorus-based flame retardants can act in both the condensed phase and the gas phase to inhibit combustion.[4][19]
Condensed Phase Mechanism: During thermal decomposition, the phosphorus-containing moieties in the TVPO-modified epoxy resin can promote the formation of a protective char layer on the surface of the material.[19] This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of flammable volatile products to the combustion zone.[20] The phosphorus compounds can also act as catalysts for dehydration and crosslinking reactions at elevated temperatures, further enhancing char formation.
Gas Phase Mechanism: In the gas phase, volatile phosphorus-containing species can be released during decomposition. These species, such as PO• and HPO• radicals, can interrupt the free-radical chain reactions of combustion in the flame, effectively quenching the flame.[21] This "flame poisoning" effect reduces the heat feedback to the polymer surface, thus inhibiting further decomposition.
Caption: Dual-mode flame retardant mechanism of TVPO in epoxy resins.
Conclusion
This compound serves as a highly effective reactive flame retardant for epoxy resins. Its successful incorporation into the epoxy network leads to a significant improvement in flame retardancy, as evidenced by increased LOI values and high UL-94 ratings. The dual-action mechanism, involving both condensed-phase char formation and gas-phase flame inhibition, contributes to its high efficiency. While the addition of TVPO may lead to a slight decrease in the glass transition temperature, the overall balance of properties makes it a compelling choice for developing high-performance, flame-retardant epoxy materials for a wide range of demanding applications. Further research can focus on optimizing formulations and exploring synergistic effects with other flame retardants to further enhance performance.
References
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National Center for Biotechnology Information. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Retrieved from [Link]
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MDPI. (2022). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Retrieved from [Link]
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MDPI. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Retrieved from [Link]
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ResearchGate. (2024). Flame retardation of epoxy resin with P-N flame retardant based on DOPS/triazine-trione groups. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Recent Developments in the Flame-Retardant System of Epoxy Resin. Retrieved from [Link]
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Semantic Scholar. (n.d.). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Retrieved from [Link]
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YouTube. (2024). Flame Retardant Fillers for Epoxy Resins - Session 35. Retrieved from [Link]
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SciSpace. (2016). Research on the Novel Phosphorus Flame Retardant Epoxy Resin Model and the Corresponding Flame Retardant Performance. Retrieved from [Link]
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Academia.edu. (n.d.). Development and characterization of a fire retardant epoxy resin using an organo-phosphorus compound. Retrieved from [Link]
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Application of Trivinylphosphine Oxide in Lithium-Ion Battery Electrolyte Additives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Advanced Lithium-Ion Battery Electrolytes
The relentless pursuit of higher energy density and improved safety in lithium-ion batteries (LIBs) necessitates innovation beyond the electrode materials. The electrolyte, a critical component governing ion transport, stability, and safety, presents a significant opportunity for advancement. Conventional carbonate-based electrolytes suffer from drawbacks such as flammability and electrochemical decomposition at high voltages, leading to capacity fade and safety concerns.[1] Electrolyte additives are a cost-effective and highly impactful strategy to address these challenges, enhancing battery performance and longevity.[2]
Organophosphorus compounds have emerged as a promising class of electrolyte additives.[3] Among them, trivinylphosphine oxide (TVPO) is a molecule of significant interest. Its vinyl groups offer the potential for electropolymerization to form a stable and protective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. Furthermore, the phosphine oxide moiety is known for its flame-retardant properties and ability to scavenge detrimental species within the electrolyte.[4]
This technical guide provides a comprehensive overview of the application of TVPO as a LIB electrolyte additive. It is designed to equip researchers with the foundational knowledge, synthesis protocols, and experimental methodologies required to investigate and harness the potential of TVPO in next-generation LIBs.
This compound (TVPO): A Multifunctional Additive Candidate
TVPO ((CH₂=CH)₃P=O) is a unique organophosphorus compound featuring three reactive vinyl groups attached to a phosphoryl core. This structure imparts a combination of desirable properties for an electrolyte additive.
Proposed Mechanisms of Action
The efficacy of TVPO as an electrolyte additive is believed to stem from a multi-pronged mechanism that enhances both the electrode/electrolyte interfaces and the bulk electrolyte properties.
-
Interfacial Stabilization through Electropolymerization: The vinyl groups of TVPO are susceptible to electrochemical reduction at the anode surface during the initial formation cycles. This can initiate a polymerization reaction, forming a thin, stable, and ionically conductive polymer layer integrated into the SEI. A robust and flexible SEI is crucial for accommodating the volume changes of the anode during lithiation/delithiation and preventing continuous electrolyte decomposition.[5] A similar oxidative polymerization process may occur at the cathode surface to form a protective CEI, mitigating transition metal dissolution and electrolyte oxidation at high potentials.
-
Flame Retardancy: The phosphorus-oxygen bond in the phosphine oxide structure is known to impart flame-retardant properties.[4] In the event of thermal runaway, TVPO can interrupt the combustion cycle through radical scavenging in the gas phase and by promoting the formation of a char layer that acts as a thermal barrier.
-
HF Scavenging: Commercial lithium-ion battery electrolytes containing LiPF₆ are prone to hydrolysis, which generates hydrofluoric acid (HF).[6] HF is highly corrosive and can attack both the electrode materials and the SEI, leading to a decline in battery performance. The phosphoryl oxygen in TVPO can act as a Lewis base to scavenge HF, thereby improving the chemical stability of the electrolyte.
Synthesis of this compound (TVPO)
A reliable and scalable synthesis protocol is essential for the widespread investigation of TVPO. The following protocol is adapted from the literature and provides a clear pathway to obtaining high-purity TVPO.[7]
Materials and Reagents
-
Phosphorus oxychloride (POCl₃)
-
Vinylmagnesium bromide solution in THF (1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (4 M)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon manifold)
-
Double-jacketed reactor with mechanical stirrer and addition funnel
Protocol
-
Reaction Setup: In a 3 L double-jacketed reactor equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, charge phosphorus oxychloride (51.1 g, 0.33 mol) under a nitrogen atmosphere.[7]
-
Solvent Addition and Cooling: Add 1000 mL of dry THF to the reactor under nitrogen and cool the reaction mixture to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).[7]
-
Grignard Reagent Addition: Add 1 L of 1 M vinylmagnesium bromide solution in THF (1 mol) dropwise to the cooled reaction mixture via the addition funnel. Maintain the temperature at -78 °C throughout the addition.[7]
-
Reaction: After the complete addition of the Grignard reagent, stir the reaction mixture at -78 °C for 3 hours.[7]
-
Quenching: Add 100 mL of cold (4 °C) 4 M ammonium chloride solution to the reaction mixture and stir for 5 minutes.[7]
-
Work-up:
-
While still cold, filter the mixture to separate the precipitate. The filtrate will consist of two layers.
-
Separate the upper THF layer.
-
Extract the aqueous layer with chloroform (2 x 500 mL, then 2 x 250 mL).[7]
-
Combine the chloroform extracts with the residue from the THF layer (after removing volatiles in vacuo).
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent in vacuo to yield a pale-yellow solid. Dry the solid in a vacuum oven overnight at 50 °C to obtain a white solid of TVPO. The purity of the product should be confirmed by NMR spectroscopy.[7]
Experimental Protocols for Evaluation of TVPO
A systematic evaluation of TVPO as an electrolyte additive requires a series of electrochemical and safety tests. The following protocols provide a framework for this investigation.
Protocol 1: Electrolyte Preparation
-
Baseline Electrolyte: Prepare a standard electrolyte, for example, 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by volume).
-
TVPO-Containing Electrolyte: Dissolve the desired concentration of synthesized TVPO (e.g., 0.5, 1.0, 2.0 wt%) into the baseline electrolyte. Ensure complete dissolution by stirring in an argon-filled glovebox.
Protocol 2: Coin Cell Assembly and Formation
-
Electrode Preparation: Use commercially available or lab-prepared electrodes (e.g., graphite anode and LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathode).
-
Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox with the prepared electrodes, a separator (e.g., Celgard 2325), and the baseline and TVPO-containing electrolytes.
-
Formation Cycling: Perform 2-3 formation cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the chosen electrode chemistry (e.g., 3.0-4.3 V for NMC811/graphite).
Protocol 3: Electrochemical Performance Evaluation
-
Long-Term Cycling Stability: Cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100-500 cycles). Monitor the discharge capacity retention and coulombic efficiency.
-
Rate Capability: Test the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate the impact of TVPO on the power performance.
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical stability window of the electrolyte and observe the reduction/oxidation behavior of TVPO.[8]
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at different states of charge and after various cycle numbers to study the evolution of the SEI and charge transfer resistance.
Protocol 4: Safety Evaluation
-
Thermal Stability: Use Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the onset temperature of exothermic reactions for the electrolytes and for charged electrodes soaked in the electrolytes.[9]
-
Flammability Test: Conduct a simple flammability test by exposing a small amount of the electrolyte on a glass fiber separator to a flame and observing the ignition and self-extinguishing behavior.
Protocol 5: Post-Mortem Analysis
-
X-ray Photoelectron Spectroscopy (XPS): After cycling, disassemble the cells in a glovebox and analyze the surface of the anode and cathode using XPS to determine the chemical composition of the SEI and CEI.
-
Scanning Electron Microscopy (SEM): Image the surface of the cycled electrodes to observe the morphology of the SEI and any changes to the electrode structure.
Data Presentation and Expected Outcomes
The following tables provide a template for summarizing the key performance metrics from the experimental evaluation of TVPO.
Table 1: Electrochemical Performance Summary
| Electrolyte | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) at C/2 | Rate Capability (Capacity at 2C / Capacity at C/10) |
| Baseline | |||
| Baseline + 0.5% TVPO | |||
| Baseline + 1.0% TVPO | |||
| Baseline + 2.0% TVPO |
Table 2: Safety Characteristics
| Electrolyte | Onset Temperature of Exothermic Reaction (°C) | Self-Extinguishing Time (s) |
| Baseline | ||
| Baseline + 1.0% TVPO |
Conclusion and Future Outlook
This compound holds significant promise as a multifunctional electrolyte additive for enhancing the performance and safety of lithium-ion batteries. Its unique molecular structure offers the potential for forming robust electrode interphases, improving thermal stability, and scavenging detrimental species within the electrolyte. The protocols and methodologies outlined in this technical guide provide a comprehensive framework for researchers to systematically investigate and validate the benefits of TVPO.
Future research should focus on optimizing the concentration of TVPO for different battery chemistries, exploring synergistic effects with other additives, and conducting in-depth mechanistic studies to fully elucidate the role of TVPO in the complex electrochemical environment of a lithium-ion battery. The insights gained from such studies will be invaluable for the rational design of next-generation electrolytes for safer and more energy-dense batteries.
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Al-Masri, M., Al-Tel, T. H., Voelter, W., & Abdel-Jalil, R. J. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules, 28(16), 6123. [Link]
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Application Note & Protocol: Grafting Trivinylphosphine Oxide onto Cellulose Fibers for Enhanced Functionality
Abstract: This document provides a detailed technical guide for the chemical modification of cellulose fibers by grafting trivinylphosphine oxide (TVPO). The incorporation of organophosphorus moieties, such as TVPO, onto the cellulose backbone is a highly effective strategy for imparting desirable properties, most notably flame retardancy. We present two robust protocols for achieving this modification: one employing chemical initiation with Ceric (IV) Ammonium Nitrate (CAN) and another utilizing a radiation-induced grafting methodology. This guide is designed for researchers in materials science, polymer chemistry, and drug development, offering in-depth procedural details, the scientific rationale behind experimental choices, and comprehensive characterization techniques to validate the success of the grafting process.
Scientific Background and Principles
The Cellulose Backbone: A Versatile Substrate
Cellulose, a polysaccharide consisting of a linear chain of β(1→4) linked D-glucose units, is the most abundant natural polymer. Its structure is rich in hydroxyl (-OH) groups, which serve as reactive sites for chemical modification. These hydroxyl groups, located at the C2, C3, and C6 positions of the anhydroglucose unit, can be activated to initiate polymerization, allowing for the covalent attachment of polymer chains. This process, known as graft copolymerization, transforms the native cellulose into a functionalized material with tailored properties.[1]
This compound (TVPO): A Reactive Monomer for Functionalization
This compound (TVPO) is an organophosphorus compound that acts as a promising precursor for flame-retardant additives.[2][3] Its three vinyl groups are susceptible to free-radical polymerization, making it an ideal monomer for grafting onto polymeric backbones like cellulose. The phosphorus-oxygen double bond (P=O) is key to its functionality, particularly in flame retardancy applications. The synthesis of TVPO is typically achieved via the reaction of phosphorus oxychloride (POCl₃) with a vinyl Grignard reagent, such as vinylmagnesium bromide (VMB), at low temperatures.[4][5] This reaction proceeds through a rapid and thermodynamically favorable nucleophilic substitution mechanism.[4]
Principles of Graft Copolymerization onto Cellulose
Grafting vinyl monomers onto cellulose is most effectively achieved through free-radical polymerization. The core principle involves the generation of radical sites on the cellulose backbone, which then initiate the polymerization of the monomer, resulting in polymer chains covalently bonded to the cellulose. This guide details two highly effective methods for radical generation:
-
Chemical Initiation: This method uses a chemical initiator to create radicals. Ceric (IV) ions (from Ceric Ammonium Nitrate, CAN) are particularly efficient. The Ce⁴⁺ ion forms a complex with the hydroxyl groups of cellulose, which then decomposes through a single-electron transfer to generate a radical on the cellulose backbone and a Ce³⁺ ion.[1] This method is advantageous due to its high grafting efficiency and the relatively low formation of undesirable homopolymer (unattached polymer chains).[1]
-
Radiation-Induced Grafting: This technique utilizes high-energy radiation (e.g., gamma rays or electron beams) to create radical sites on the polymer substrate.[6][7] The process can be performed by irradiating the cellulose in the presence of the monomer (mutual or simultaneous method), or by pre-irradiating the cellulose before introducing the monomer.[8] Radiation offers a clean, additive-free initiation method with high penetration, ensuring uniform radical generation throughout the fiber matrix.[8]
Mechanism of Flame Retardancy
The efficacy of phosphorus-based flame retardants on cellulose stems from a combination of condensed-phase and gas-phase mechanisms.[9][10]
-
Condensed-Phase Action: Upon heating, the grafted phosphorus compounds decompose to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of cellulose at a lower temperature than its normal decomposition.[11] This process significantly increases the formation of a stable carbonaceous char layer on the fiber surface. This char layer acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable volatile gases to the flame zone.[9]
-
Gas-Phase Action: Concurrently, phosphorus-containing radicals (e.g., •PO) can be released into the gas phase. These radicals act as scavengers, interrupting the high-energy, self-propagating chain reactions of combustion by quenching flammable radicals like •H and •OH.[9][12]
Materials and Equipment
| Category | Item | Notes |
| Chemicals & Reagents | Cellulose Fibers | e.g., Cotton linters, microcrystalline cellulose (MCC), or filter paper. |
| Phosphorus oxychloride (POCl₃) | For TVPO synthesis. Handle in a fume hood. | |
| Vinylmagnesium bromide (VMB), 1M in THF | For TVPO synthesis. | |
| Tetrahydrofuran (THF), anhydrous | Solvent for TVPO synthesis. | |
| Ammonium chloride (NH₄Cl), saturated solution | For quenching TVPO synthesis. | |
| Chloroform & Sodium Sulfate (anhydrous) | For extraction and drying of TVPO. | |
| Ceric (IV) Ammonium Nitrate (CAN) | Initiator for chemical grafting. | |
| Nitric Acid (HNO₃), concentrated | To acidify the medium for CAN initiation. | |
| Acetone, Methanol, Distilled Water | For washing and purification. | |
| Equipment | Double-jacketed 3-neck round-bottom flask | For controlled temperature reactions. |
| Mechanical stirrer, addition funnel, condenser | Standard glassware for synthesis. | |
| Schlenk line or nitrogen/argon inlet | For maintaining an inert atmosphere. | |
| Low-temperature circulator/bath | For TVPO synthesis (-78 °C). | |
| Rotary evaporator | For solvent removal. | |
| Gamma radiation source (e.g., Cobalt-60) | For radiation-induced grafting. | |
| Vacuum oven | For drying samples. | |
| Analytical balance, pH meter | Standard laboratory equipment. | |
| Characterization | FTIR Spectrometer with ATR accessory | For functional group analysis. |
| Thermogravimetric Analyzer (TGA) | For thermal stability and char yield analysis. | |
| Scanning Electron Microscope (SEM) | For surface morphology imaging. | |
| Elemental Analyzer | For quantifying phosphorus content. |
Protocol: Synthesis of this compound (TVPO)
Causality: This preliminary synthesis is essential as TVPO is not commonly available commercially. The protocol is based on a well-established Grignard reaction, where the highly nucleophilic vinyl group from VMB displaces the chloride ions on POCl₃.[4][5] Performing the reaction at -78 °C is critical to control the high reactivity of the Grignard reagent and prevent side reactions.[2][5]
-
Reactor Setup: Assemble a 3 L double-jacketed reactor equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet. Ensure the system is completely dry and purged with nitrogen.
-
Initial Charging: Charge the reactor with phosphorus oxychloride (POCl₃, 51.1 g, 0.33 mol) under a nitrogen atmosphere.
-
Solvent Addition & Cooling: Add 1000 mL of dry THF to the reactor. Cool the reaction mixture to -78 °C using a dry ice/acetone bath or a cryocooler.
-
Grignard Addition: Add vinylmagnesium bromide solution (1 M in THF, 1 L, 1 mol) dropwise via the addition funnel over a period of 2-3 hours. Maintain the temperature at -78 °C throughout the addition.
-
Reaction: After the complete addition, allow the mixture to stir at -78 °C for an additional 3 hours.[5]
-
Quenching: Slowly add 100 mL of a cold (4 °C) saturated ammonium chloride solution to quench the reaction. Stir for 5 minutes.
-
Workup & Extraction:
-
Filter the cold mixture to remove the precipitate. Two layers will be present in the filtrate.
-
Separate the upper THF layer. Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with chloroform (2 x 500 mL, then 2 x 250 mL).
-
Combine the chloroform extracts with the residue from the THF layer.
-
-
Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate. Filter and remove the solvent in a vacuum. Dry the resulting pale-yellow solid in a vacuum oven overnight at 50 °C to yield pure white TVPO.[5]
Protocol 1: Chemical Initiation Grafting using Ceric Ammonium Nitrate (CAN)
Causality: This protocol leverages the ability of Ce⁴⁺ ions to selectively generate radicals on the cellulose backbone, providing an efficient "grafting from" pathway. The use of nitric acid is necessary to prevent the hydrolysis of the ceric ion in a neutral medium, which would otherwise deactivate it.[1] An inert atmosphere is crucial to prevent oxygen from terminating the free radicals, which would lower the grafting yield.
-
Cellulose Preparation: Dry a known weight of cellulose fibers (e.g., 2.0 g) in a vacuum oven at 60 °C for 24 hours.
-
Reaction Setup: Place the dried cellulose in a 250 mL three-neck flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer. Purge the flask with nitrogen for 30 minutes.
-
Monomer Solution: In a separate flask, prepare the grafting solution by dissolving the desired amount of TVPO (e.g., to achieve a 10-50% concentration w/v) in deoxygenated distilled water.
-
Initiation: Add 100 mL of deoxygenated distilled water to the reaction flask containing the cellulose. Allow the fibers to swell for 30 minutes. Add the required amount of Ceric Ammonium Nitrate (CAN) initiator (e.g., 1.0-5.0 mmol) and 0.5 mL of concentrated nitric acid. Stir for 15 minutes to allow the formation of the cellulose-ceric complex.
-
Grafting Reaction: Transfer the prepared TVPO solution to the reaction flask using a cannula or syringe. Heat the mixture to the desired temperature (e.g., 40-60 °C) and let it react for a specified time (e.g., 1-4 hours) under a constant nitrogen blanket.
-
Termination and Purification:
-
Stop the reaction by cooling the flask in an ice bath and exposing it to air.
-
Filter the grafted cellulose fibers and wash them thoroughly with distilled water.
-
To remove the unreacted monomer and any homopolymer, perform a Soxhlet extraction with a suitable solvent (e.g., methanol or acetone) for 24 hours.
-
Dry the purified grafted cellulose fibers in a vacuum oven at 60 °C to a constant weight.
-
Protocol 2: Radiation-Induced Grafting (Mutual Method)
Causality: This method utilizes high-energy gamma radiation to generate radicals simultaneously on the cellulose and in the monomer solution.[13] The mutual irradiation technique is straightforward and ensures a continuous supply of initiating radicals.[6] Removing oxygen by purging with nitrogen is critical, as oxygen can react with the generated radicals to form peroxides, which can lead to undesirable degradation or altered reaction pathways.[1]
-
Cellulose Preparation: Dry a known weight of cellulose fibers (e.g., 1.0 g) in a vacuum oven at 60 °C for 24 hours.
-
Sample Preparation: Place the dried cellulose into a glass ampoule. Prepare a solution of TVPO in a solvent (e.g., water or methanol) at the desired concentration (e.g., 20% w/v). Add the solution to the ampoule, ensuring the cellulose is fully submerged.
-
Deoxygenation: Bubble nitrogen gas through the solution in the ampoule for 30 minutes to remove dissolved oxygen.
-
Irradiation: Seal the ampoule while maintaining the inert atmosphere. Expose the ampoule to a Cobalt-60 gamma radiation source at a specific dose rate (e.g., 10 kGy/h) to achieve a total absorbed dose (e.g., 10-50 kGy).
-
Post-Irradiation Purification:
-
Carefully open the ampoule in a well-ventilated fume hood.
-
Filter the grafted cellulose fibers and wash them extensively with fresh solvent to remove unreacted monomer and homopolymer.
-
Perform a Soxhlet extraction with an appropriate solvent (e.g., acetone) for 24 hours to ensure complete removal of the homopolymer.
-
Dry the purified TVPO-grafted cellulose in a vacuum oven at 60 °C to a constant weight.
-
Visualization of the Grafting Process
Overall Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of TVPO-grafted cellulose fibers.
Caption: High-level workflow for grafting TVPO onto cellulose.
Chemical Grafting Mechanism
This diagram illustrates the initiation and propagation steps for the chemical grafting of TVPO onto a cellulose backbone using a Ce⁴⁺ initiator.
Caption: Reaction scheme of CAN-initiated grafting of TVPO.
Characterization and Validation
To confirm the successful grafting of TVPO onto cellulose and to quantify the modification, the following self-validating system of characterization is required.
Calculation of Grafting Parameters
The degree of modification is assessed by calculating the Grafting Yield (GY) and Grafting Efficiency (GE).
-
Grafting Yield (%): GY (%) = [(W_g - W_0) / W_0] * 100 Where W_g is the weight of the grafted cellulose after purification and drying, and W_0 is the initial weight of the cellulose.[13]
Spectroscopic and Analytical Methods
| Technique | Purpose | Expected Observations for Successful Grafting |
| FTIR-ATR | Confirm covalent bonding of TVPO. | Appearance of new characteristic peaks: a strong absorption around 1180-1250 cm⁻¹ (P=O stretching), and peaks around 995 cm⁻¹ and 1410 cm⁻¹ (vinyl C-H bending), alongside the characteristic cellulose bands.[14][15] |
| TGA | Evaluate thermal stability and flame retardancy. | Increased char yield at higher temperatures (e.g., >600 °C) compared to unmodified cellulose. The onset of degradation may shift to a lower temperature due to the catalytic dehydration effect of phosphorus.[11] |
| Elemental Analysis | Quantify the amount of grafted phosphorus. | Detection and quantification of phosphorus content (wt%). This provides a direct measure of the amount of TVPO grafted. |
| SEM | Observe changes in fiber surface morphology. | The surface of the grafted fibers may appear rougher or thicker compared to the smooth surface of the original cellulose fibers, indicating the presence of a polymer coating.[15] |
| Solid-State NMR | Provide detailed structural information. | In ¹³C NMR, new signals corresponding to the vinyl carbons (around 115-136 ppm) and the aliphatic backbone of the grafted polymer will appear.[16] ³¹P NMR will show a characteristic signal for the phosphine oxide group. |
References
-
Grafting of poly(stearyl acrylate) on cellulose fiber as 3D-printable HDPE composites. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Al-Mughaid, H., et al. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules, 28(16), 6174. National Center for Biotechnology Information. Available at: [Link]
-
Le, D. T., & Nguyen, L. N. (2014). Synthesis of Poly(oxyethylene phosphate)-g-poly(ethylene oxide) Via the "Grafting Onto" Approach by "Click" Chemistry. ResearchGate. Available at: [Link]
-
Al-Mughaid, H., et al. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules, 28(16), 6174. MDPI. Available at: [Link]
-
(PDF) this compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. (2023). ResearchGate. Available at: [Link]
-
Seko, N., et al. (2021). Radiation-Induced Asymmetric Grafting of Different Monomers into Base Films to Prepare Novel Bipolar Membranes. Polymers, 13(7), 1133. PubMed Central. Available at: [Link]
-
This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. (2023). Semantic Scholar. Available at: [Link]
-
Surface Grafting of Cellulose Nanocrystals with Poly(ethylene oxide) in Aqueous Media. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Grafting of Cellulose Based Materials: A Review. (2015). ResearchGate. Available at: [Link]
-
Hebeish, A., et al. (2020). Synthesis and Characterization of Functional Cellulose–Ether-Based PCL- and PLA-Grafts-Copolymers. Polymers, 12(10), 2379. MDPI. Available at: [Link]
-
Kandola, B. K., et al. (2021). Flammability of Cellulose-Based Fibers and the Effect of Structure of Phosphorus Compounds on Their Flame Retardancy. Polymers, 13(21), 3794. MDPI. Available at: [Link]
-
Grafting PEG on cellulose nanocrystals via polydopamine chemistry and the effects of PEG graft length on the. (2021). Forest Products Laboratory. Available at: [Link]
-
Radiation-induced degradation and grafting of cellulosic substrates. (n.d.). Taylor & Francis eBooks. Retrieved February 4, 2026, from [Link]
-
(PDF) Synthesis and characterization of phosphorylated cellulose nanocrystals for enhanced UV stability of epoxy nanocomposite films. (2022). ResearchGate. Available at: [Link]
-
Phosphorus compounds as flame retardants for cotton cloth. (n.d.). City Research Online. Retrieved February 4, 2026, from [Link]
-
Li, Y., et al. (2022). Wood Cellulose Nanofibers Grafted with Poly(ε-caprolactone) Catalyzed by ZnEu-MOF for Functionalization and Surface Modification of PCL Films. Polymers, 14(19), 4192. National Center for Biotechnology Information. Available at: [Link]
-
Advances in the Study of Flame-Retardant Cellulose and Its Application in Polymers: A Review. (2022). National Center for Biotechnology Information. Available at: [Link]
- Triphenylphosphine oxide complex process. (n.d.). Google Patents.
-
Radiation-Induced and Photoinduced Grafting Onto Cellulose and Cellulosic Materials. (n.d.). IntechOpen. Retrieved February 4, 2026, from [Link]
-
Effect of phosphorus and nitrogen on flame retardant cellulose: A study of phosphorus compounds. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis of triphenylphosphine oxide. (n.d.). PrepChem.com. Retrieved February 4, 2026, from [Link]
-
Characterization of chars obtained from cellulose treated with phosphoramidate flame retardants. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. (2023). YouTube. Available at: [Link]
-
RADIATION-INDUCED GRAFT POLYMERIZATION: BASICS. (n.d.). SlidePlayer. Retrieved February 4, 2026, from [Link]
-
(PDF) Radiation-induced graft copolymerization of vinyl monomer onto polyolefin polymeric substrate: preparation and characterization. (2014). ResearchGate. Available at: [Link]
-
Making Triphenylphosphine oxide. (2022). YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Radiation-Induced Asymmetric Grafting of Different Monomers into Base Films to Prepare Novel Bipolar Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Advances in the Study of Flame-Retardant Cellulose and Its Application in Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. City Research Online - Phosphorus compounds as flame retardants for cotton cloth [openaccess.city.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Characterization of Functional Cellulose–Ether-Based PCL- and PLA-Grafts-Copolymers | MDPI [mdpi.com]
Troubleshooting & Optimization
Purification methods for removing chloride impurities from crude TVPO
The following Technical Support Guide is designed for researchers and drug development professionals working with Trivinylphosphine Oxide (TVPO) . It addresses the specific challenge of removing chloride impurities (ionic salts and covalent species) to meet pharmaceutical-grade standards.
Topic: Purification Methods for Removing Chloride Impurities from Crude TVPO Document ID: TVPO-PUR-001 Last Updated: February 2026
Introduction: The Chloride Challenge in TVPO Synthesis
This compound (TVPO) is a highly reactive monomer and cross-linker. It is typically synthesized via the reaction of Phosphorus Oxychloride (
The Problem: This synthetic route generates stoichiometric equivalents of magnesium salts (e.g.,
-
Ionic Chlorides (
): Interfere with downstream transition-metal catalysis (poisoning Pd/Pt catalysts) and alter ionic strength in biological assays. -
Covalent Chlorides (
): hydrolyze over time to release HCl, causing acidic degradation and polymerization of the vinyl groups.
This guide provides a tiered purification strategy ranging from bulk salt removal to trace impurity polishing.
Diagnostic Module: Characterizing Your Impurity
Before selecting a protocol, identify the nature of your chloride impurity.
| Impurity Type | Diagnostic Sign | Primary Cause | Recommended Protocol |
| Ionic Chloride (Salts) | High conductivity in aqueous solution; Silver Nitrate ( | Inefficient phase separation during quench; Entrapment in crystal lattice. | Protocol A & B |
| Covalent Chloride ( | Acidic pH shift over time; | Incomplete hydrolysis of | Protocol C |
| Trace Chloride (<100 ppm) | Fails elemental analysis for pharmaceutical specs; Poisons sensitive catalysts. | Residual limits of extraction methods.[1][2] | Protocol D |
Troubleshooting Protocols
Protocol A: The "Salting-Out" Extraction (Bulk Removal)
Use this for crude reaction mixtures containing visible salts or high ionic content.
Scientific Rationale: TVPO is amphiphilic—soluble in water and polar organics (Chloroform, Ethanol). Standard water washing leads to massive yield loss. This protocol uses the "Salting-Out" effect to force TVPO into the organic phase while retaining inorganic chlorides in the aqueous phase.
Reagents: Chloroform (
-
Dissolution: Dissolve the crude TVPO residue in a minimal volume of water.
-
Saturation: Add solid NaCl to the aqueous solution until saturation (undissolved salt remains). Why? This increases the ionic strength, lowering the solubility of the organic TVPO (Salting Out).
-
Extraction: Extract the aqueous layer 3 times with Chloroform (
).[3]-
Note: Avoid Ether or Hexane; TVPO is poorly soluble in non-polar solvents.[2]
-
-
Drying: Combine organic layers and dry over anhydrous
. -
Evaporation: Remove volatiles under vacuum at
to prevent polymerization.
Protocol B: Solvent Exclusion Precipitation (Salt Polishing)
Use this if the product looks dry but still tests positive for chloride (salt entrapment).
Scientific Rationale: Inorganic chlorides (
-
Redissolution: Dissolve the dried TVPO oil/solid in dry Acetone or dry THF (10 mL per gram of TVPO).
-
Sonication: Sonicate for 10 minutes to break up salt aggregates.
-
Chill: Place the solution in a freezer (
) for 2 hours. -
Filtration: Filter through a fine frit or Celite pad under Nitrogen. The white solid on the filter is the chloride salt.
-
Concentration: Evaporate the filtrate to recover purified TVPO.
Protocol C: Hydrolytic Scavenging (Removing Covalent P-Cl)
Use this if
Warning: TVPO vinyl groups are sensitive to strong bases. Use mild conditions.
-
Buffer Wash: Dissolve TVPO in Chloroform.
-
Wash: Wash with a cold (
) Saturated Sodium Bicarbonate ( ) solution. -
Workup: Proceed immediately to Protocol A (Extraction) to remove the generated salts.
Protocol D: Ion Exchange Chromatography (Pharma-Grade Polishing)
Use this for final polishing to reach <10 ppm Chloride.
Scientific Rationale: Strong Base Anion (SBA) resins exchange
Materials: Amberlite IRA-402 (OH form) or Dowex 1X8.
-
Column Prep: Pack a glass column with the resin. Flush with Methanol.
-
Loading: Dissolve TVPO in Methanol (10% w/v solution).
-
Elution: Pass the solution through the column at a slow flow rate (1 bed volume/10 min).
-
Recovery: Evaporate Methanol. Note: Ensure the resin is pre-washed thoroughly to avoid leaching oligomers.
Visualizing the Workflow
Decision Tree: Purification Strategy
The following diagram illustrates the logical flow for selecting the correct purification path based on the state of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude material state and purity requirements.
Frequently Asked Questions (FAQ)
Q1: Why can't I just wash the crude solid with water to remove the salt? A: Unlike Triphenylphosphine Oxide (TPPO), This compound (TVPO) has significant water solubility due to its smaller, polar vinyl groups. Washing with water will dissolve your product along with the salt, leading to drastic yield losses. You must use the "Salting Out" method (Protocol A) or organic solvent exclusion (Protocol B).
Q2: My TVPO polymerized during drying. What happened?
A: This is likely due to Acid-Catalyzed Polymerization . If covalent chlorides (
-
Fix: Always wash with Bicarbonate (Protocol C) before final drying. Add a radical inhibitor (e.g., BHT or Hydroquinone monomethyl ether) at 100-500 ppm during the drying step if the application permits.
Q3: Can I distill TVPO? A: Yes, but with extreme caution. TVPO has a high boiling point and vinyl groups are thermally sensitive.
-
Requirement: High vacuum (<0.5 mmHg) is mandatory.
-
Risk:[1][4] If the pot residue contains Magnesium salts, they can catalyze degradation at high temperatures. It is safer to perform Protocol B (Solvent Exclusion) before attempting distillation.
Q4: How do I store purified TVPO? A: Store under an inert atmosphere (Nitrogen/Argon) in the dark at 2–8°C. TVPO is hygroscopic; moisture absorption can lead to inaccurate stoichiometry in downstream reactions.
References
-
Synthesis and Characterization of TVPO: Al-Muntaser, M., et al. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity. MDPI . [Link] (Source for synthesis route, solubility profile in Chloroform/Water, and extraction logic).
-
General Phosphine Oxide Purification: Weix, D., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Journal of Organic Chemistry . [Link] (Foundational text on solubility differences between phosphine oxides and metal salts).
Sources
Technical Support Center: Strategies for Scaling Up Trivinylphosphine Oxide Production
Welcome to the Technical Support Center for Trivinylphosphine Oxide (TVPO) production. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to synthesize, troubleshoot, and scale up the production of this compound. As a versatile building block and polymer precursor, particularly noted for its potential as a flame-retardant additive, a thorough understanding of its synthesis is crucial for successful application.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of TVPO production, from laboratory scale to pilot plant and beyond.
Section 1: Synthesis of this compound: The Grignard Route
The most common and well-documented method for synthesizing this compound is the Grignard reaction between a vinyl Grignard reagent, such as vinylmagnesium bromide (VMB), and phosphorus oxychloride (POCl₃).[1] This reaction is highly exothermic and requires careful control of reaction parameters to ensure high yield and purity.[1]
Reaction Mechanism and Stoichiometry
The reaction proceeds via a series of nucleophilic substitution steps where the vinyl anion from the Grignard reagent attacks the electrophilic phosphorus atom of phosphorus oxychloride, displacing the chloride ions.[1] The overall reaction is thermodynamically favorable and kinetically rapid.[1]
Overall Reaction:
3 CH₂=CHMgBr + POCl₃ → (CH₂=CH)₃PO + 3 MgBrCl
The stoichiometry of 3 equivalents of vinylmagnesium bromide to 1 equivalent of phosphorus oxychloride is crucial for the complete conversion to this compound.
Detailed Experimental Protocol (Laboratory Scale)
This protocol is adapted from established literature procedures and is suitable for a laboratory setting.[1]
Materials:
-
Phosphorus oxychloride (POCl₃), ReagentPlus®, 99%
-
Vinylmagnesium bromide solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Double-jacketed reactor with a mechanical stirrer, addition funnel, and nitrogen inlet
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the double-jacketed reactor with phosphorus oxychloride (1.0 eq).
-
Solvent Addition: Add anhydrous THF to the reactor and cool the mixture to -78 °C using a dry ice/acetone bath.[1]
-
Grignard Addition: Slowly add the vinylmagnesium bromide solution (3.0 eq) dropwise to the cooled POCl₃ solution via the addition funnel, maintaining the internal temperature at -78 °C.[1] The addition rate should be carefully controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 3 hours.[1]
-
Quenching: Slowly add cold (4 °C) saturated aqueous ammonium chloride solution to the reaction mixture to quench any unreacted Grignard reagent.[1] A precipitate of magnesium salts will form.
-
Workup:
-
Isolation: Remove the solvent under reduced pressure to obtain the crude this compound as a pale-yellow solid.[1]
-
Purification: The crude product can be further purified by drying in a vacuum oven at 50 °C overnight, which typically results in a white, crystalline solid.[1] For higher purity, recrystallization or column chromatography may be employed.
Visualizing the Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of TVPO.
Section 2: Troubleshooting the Grignard Synthesis
This section addresses common issues encountered during the synthesis of this compound via the Grignard route.
| Problem | Potential Cause(s) | Troubleshooting & Corrective Actions |
| Low or No Yield | 1. Poor quality Grignard reagent: Deactivated by moisture or air. 2. Incomplete reaction: Insufficient reaction time or incorrect temperature. 3. Side reactions: Polymerization of the product or reaction with impurities. | 1. Use freshly prepared or titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar). 2. Monitor the reaction progress using techniques like TLC or ³¹P NMR. Ensure the temperature is maintained at -78 °C during addition and reaction. 3. Maintain a low reaction temperature to minimize polymerization.[1] Ensure all reagents and solvents are of high purity. |
| Formation of a Viscous Mass or Polymer | Elevated reaction temperature: The polymerization of TVPO is temperature-dependent and more likely to occur at higher temperatures.[1] | Strict temperature control is critical. Maintain the reaction temperature at or below -78 °C throughout the Grignard addition and subsequent stirring.[1] Ensure efficient cooling and a controlled addition rate of the Grignard reagent. |
| Incomplete Reaction (presence of mono- and divinyl byproducts) | Incorrect stoichiometry: Insufficient amount of Grignard reagent used. | Use a slight excess of the Grignard reagent (e.g., 3.1-3.3 equivalents) to drive the reaction to completion. Titrate the Grignard reagent before use to determine its exact concentration. |
| Difficult Filtration of Magnesium Salts | Fine precipitate formation: Rapid quenching can lead to the formation of a fine, gelatinous precipitate that clogs the filter. | Quench the reaction slowly at a low temperature. Allowing the mixture to warm slightly (e.g., to 0 °C) after quenching may help to form a more granular precipitate that is easier to filter. |
| Product is a Yellow or Brown Solid | Impurities from the Grignard reagent or side reactions. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel. |
Section 3: Alternative Synthesis Routes
While the Grignard route is prevalent, alternative methods for synthesizing this compound exist and may be advantageous under certain circumstances.
Dehydrohalogenation of Tris(2-haloethyl)phosphine Oxide
This method involves the elimination of hydrogen halides from a tris(2-haloethyl)phosphine oxide precursor.
General Reaction:
(X-CH₂CH₂)₃PO + 3 Base → (CH₂=CH)₃PO + 3 Base·HX (where X = Cl, Br)
Protocol Outline:
-
Synthesis of Precursor: Tris(2-chloroethyl)phosphine oxide can be prepared from the reaction of phosphorus oxychloride with ethylene oxide.
-
Dehydrohalogenation: The tris(2-chloroethyl)phosphine oxide is then treated with a strong base, such as potassium tert-butoxide or sodium amide, in a suitable solvent to induce elimination.
-
Workup and Purification: The reaction mixture is worked up to remove the salt byproduct and the product is purified by distillation or recrystallization.
Oxidation of Trivinylphosphine
Trivinylphosphine can be oxidized to this compound using various oxidizing agents.
General Reaction:
(CH₂=CH)₃P + [O] → (CH₂=CH)₃PO
Protocol Outline:
-
Synthesis of Trivinylphosphine: Trivinylphosphine can be synthesized via the reaction of phosphine (PH₃) with acetylene or by the reaction of phosphorus trichloride with vinyl Grignard reagent under controlled conditions.
-
Oxidation: The trivinylphosphine is then oxidized. Controlled oxidation with air or a milder oxidizing agent like hydrogen peroxide is often employed.[3]
-
Purification: The resulting this compound is purified to remove any unreacted starting material or over-oxidation byproducts.
Visualizing Alternative Synthesis Pathways
Caption: Alternative synthesis routes to this compound.
Section 4: Scaling Up this compound Production
Scaling up the production of TVPO from the laboratory to an industrial scale presents several challenges, primarily related to the highly exothermic nature of the Grignard reaction.
Key Considerations for Scale-Up:
-
Heat Management: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[4]
-
Reagent Addition: In a large reactor, localized "hot spots" can occur if the Grignard reagent is not dispersed quickly and efficiently.
-
Recommendation: Employ subsurface addition of the Grignard reagent combined with vigorous agitation to ensure rapid mixing and temperature homogeneity.
-
-
Mixing: Inefficient mixing can lead to localized excesses of reactants, promoting side reactions and impurity formation.
-
Recommendation: Use appropriately designed agitators (e.g., pitched-blade turbines) and baffles to ensure good top-to-bottom and radial mixing.
-
-
Safety: The large quantities of flammable solvents and pyrophoric Grignard reagent necessitate robust safety protocols.
-
Recommendation: Conduct a thorough hazard and operability (HAZOP) study. Implement inert atmosphere blanketing, emergency quenching systems, and pressure relief devices.[6]
-
Visualizing Scale-Up Challenges and Solutions
Caption: Key challenges and mitigation strategies for scaling up TVPO production.
Section 5: Analytical Techniques and Quality Control
Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and identifying impurities.
| Analytical Technique | Application | Expected Results for TVPO |
| ³¹P NMR Spectroscopy | - Reaction monitoring (disappearance of POCl₃, appearance of TVPO) - Purity assessment - Identification of phosphorus-containing byproducts | - TVPO: A single peak in the phosphine oxide region. - POCl₃: A distinct peak at a different chemical shift. - Byproducts: Additional peaks corresponding to mono- and divinylphosphine oxides or other phosphorus species.[7] |
| ¹H and ¹³C NMR Spectroscopy | - Structural confirmation of TVPO - Detection of organic impurities | - Characteristic vinyl proton and carbon signals confirming the (CH₂=CH)₃P=O structure.[1] |
| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | - Purity assessment - Quantification of impurities | - A major peak corresponding to TVPO with minor peaks for any volatile or non-volatile impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Functional group analysis | - Characteristic absorption bands for P=O and C=C bonds. |
Section 6: Safety, Handling, and Storage
The synthesis of this compound involves hazardous materials that require strict safety protocols.
Reagent Safety:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water.[8][9][10] It is a lachrymator.[9]
-
Vinylmagnesium Bromide (VMB): Flammable and reacts violently with water.
-
Handling: Handle under an inert atmosphere (N₂ or Ar). Use dry, non-sparking tools and equipment. Store in a cool, dry, well-ventilated area away from ignition sources.
-
-
This compound (TVPO): While less hazardous than the starting materials, it should be handled with care.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wear standard PPE.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Quenching of Grignard Reactions:
The quenching of large-scale Grignard reactions is a critical step that must be carefully controlled to manage the exothermic release of heat and the evolution of flammable gases.
-
Recommendation: Use a mild quenching agent like a saturated aqueous solution of ammonium chloride. Add the quenching agent slowly to a cooled reaction mixture to control the exotherm. Ensure adequate ventilation to handle any evolved gases.[11]
Section 7: Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to synthesize TVPO is not starting. What should I do?
A1: The initiation of a Grignard reaction can sometimes be sluggish. Ensure all your glassware is flame-dried and your solvent is anhydrous. You can try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle warming may also help, but be prepared for a rapid exotherm once the reaction initiates.
Q2: I observe the formation of a white precipitate during the Grignard addition, even at -78 °C. What is it?
A2: The white precipitate is likely magnesium salts (MgBrCl) that are forming as the reaction proceeds. This is expected and is not a cause for concern as long as the reaction mixture remains stirrable.
Q3: How can I remove triphenylphosphine oxide (TPPO) if I am using a related synthesis that produces it as a byproduct?
A3: While not a direct byproduct of the primary TVPO synthesis routes discussed, TPPO is a common impurity in many organophosphorus reactions. It can be removed by several methods, including:
-
Precipitation with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[12]
-
Crystallization from a suitable solvent system.
-
Silica gel chromatography, as TPPO is quite polar.[12]
Q4: What is the thermal stability of this compound?
A4: this compound is a relatively thermally stable compound.[1] However, at elevated temperatures, it can undergo polymerization.[1] It is important to avoid excessive heating during purification and storage.
Q5: Can I use a different Grignard reagent, like vinylmagnesium chloride?
A5: Yes, other vinyl Grignard reagents can be used. However, the reactivity may differ slightly, and the reaction conditions may need to be re-optimized. The choice of halide can also affect the solubility of the resulting magnesium salts, which may impact the workup procedure.
References
-
Salmeia, K. A., Afaneh, A. T., Habash, R. R., Neels, A., & Gaan, S. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules, 28(16), 6097. [Link]
-
Salmeia, K. A., Afaneh, A. T., Habash, R. R., Neels, A., & Gaan, S. (2023). This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. OUCI. [Link]
-
Xiao, J., Wang, J., Zhang, H., Zhang, J., & Han, L.-B. (2023). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. The Journal of Organic Chemistry, 88(6), 3909–3915. [Link]
-
Wikipedia contributors. (2023). Triphenylphosphine oxide. In Wikipedia, The Free Encyclopedia. [Link]
-
LeBlond, C. R., & Blackmond, D. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1181, pp. 1–19). American Chemical Society. [Link]
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(2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
-
University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Department of Chemistry. [Link]
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Merwade, A. Y., Tamboli, Y., Kashid, B., Yadav, R. P., & Rafeeq, M. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(20), 13475–13482. [Link]
- BASF. (1995). Process for the preparation of triphenyl phosphine.
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]
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Jabłoński, M., & Sobczyk, L. (2014). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P= O group and proton donors. Physical Chemistry Chemical Physics, 16(34), 18363–18369. [Link]
-
Imamoto, T., & Nonomura, Y. (2006). Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor. The Journal of Organic Chemistry, 71(17), 6541–6545. [Link]
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HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
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American Chemical Society. (n.d.). Grignard Reaction. [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
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Kryk, H., & Emmerich, J. (2007). Safety aspects of the process control of Grignard reactions. Chemical Engineering Science, 62(18-20), 5408–5412. [Link]
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Air Liquide. (n.d.). Phosphorus Oxychloride. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]
- Zeneca Limited. (2000). Triphenylphosphine oxide complex process.
-
ElectronicsAndBooks. (n.d.). 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. [Link]
-
Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder ChemSafety. [Link]
-
ReAgent. (2024, November 20). Exothermic Reactions Explained. The Chemistry Blog. [Link]
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KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]
-
Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
-
National Center for Biotechnology Information. (n.d.). Triphenylphosphine Oxide. PubChem. [Link]
-
Grachev, M. K., & Ivantsova, M. N. (2024). Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. Russian Chemical Reviews, 93(5), RCR5114. [Link]
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Zhang, Y., Chen, J., Wang, Y., & Chen, Z. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Polymers, 14(3), 453. [Link]
-
Harris, R. K., & Jonsen, P. (1987). X-Ray diffraction and phosphorus-31 NMR studies of the dynamically disordered 3:2 phenol–triphenylphosphine oxide complex. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(9), 2893–2906. [Link]
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Technical Support Center: Resolving Phase Separation in TVPO-Polymer Blends
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for TVPO-polymer blends. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with phase separation in their formulations. As a self-validating system, this document provides not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions during your experimental work.
Phase separation in polymer blends, particularly those containing an active pharmaceutical ingredient (API) like a TVPO (Third-generation Volatile Pharmaceutical Compound), is a critical challenge. It occurs when the components of a mixture, initially uniform, separate into distinct regions or phases.[1][2] This phenomenon is primarily driven by thermodynamics; most polymers are immiscible with one another due to a very small entropy of mixing.[3][4] Consequently, even small unfavorable interactions (enthalpy of mixing) can lead to phase separation, which can drastically impact the final product's performance, stability, and efficacy.[3]
This guide provides a systematic framework for diagnosing, understanding, and resolving these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding phase separation in TVPO-polymer blends.
Q1: What exactly is phase separation in my TVPO-polymer blend?
A: Phase separation is the process where a blend of your TVPO and polymer, which you intend to be a single, homogeneous phase, separates into distinct domains. One domain will be rich in the TVPO, and the other will be rich in the polymer.[2] This happens when the system can achieve a lower overall free energy by un-mixing.[2] At a molecular level, the interactions between TVPO molecules and polymer chains are less favorable than the self-interactions (TVPO-TVPO and polymer-polymer).
Q2: Why is it critical to prevent phase separation in my pharmaceutical formulation?
A: For amorphous solid dispersions (ASDs), a homogeneous blend is often essential for performance. Phase separation can lead to:
-
Reduced Bioavailability: If the TVPO crystallizes out of the polymer matrix, its dissolution rate and subsequent absorption can decrease dramatically.
-
Instability: Phase-separated domains can act as nucleation sites, accelerating the degradation or crystallization of the TVPO over time, thus reducing shelf life.
-
Inconsistent Dosing: A non-uniform blend means that the concentration of the TVPO is not consistent throughout the material, leading to unreliable dosing.
-
Altered Mechanical Properties: The mechanical strength, flexibility, and processability of the blend can be compromised by the presence of distinct phases.[5]
Q3: What are the common signs that my blend is phase-separated?
A: Phase separation can be identified through several observational and analytical techniques.
| Technique | Indication of Phase Separation |
| Visual Inspection | The blend appears opaque or cloudy when it is expected to be clear. |
| Optical/Electron Microscopy | Direct visualization of distinct domains or crystalline structures. |
| Differential Scanning Calorimetry (DSC) | The presence of two separate glass transition temperatures (Tg), or a melting endotherm if the TVPO has crystallized. |
| X-ray Diffraction (XRD) | Sharp diffraction peaks indicating the presence of crystalline TVPO that has separated from the amorphous polymer matrix. |
| Atomic Force Microscopy (AFM) | Topographical or phase imaging reveals distinct regions with different mechanical properties.[6] |
Q4: What is the difference between thermodynamic miscibility and kinetic stability?
A: This is a crucial distinction.
-
Thermodynamic Miscibility refers to a state where the blend is stable at equilibrium, and the Gibbs free energy of mixing is negative (ΔG_mix < 0).[7] A truly miscible system will not phase separate, no matter how much time passes.
-
Kinetic Stability describes a non-equilibrium, metastable state. The blend may be thermodynamically driven to phase separate, but the high viscosity of the polymer matrix prevents the molecules from moving and forming separate domains.[8] Many successful amorphous solid dispersions are kinetically trapped in this manner. The challenge is that these systems can still phase separate over time, especially if exposed to heat or moisture.
Section 2: A Systematic Troubleshooting Guide
If you have confirmed or suspect phase separation, this guide provides a logical workflow to identify the root cause and implement effective solutions.
Workflow for Troubleshooting Phase Separation
The following diagram outlines the decision-making process for addressing phase separation.
Caption: A logical workflow for diagnosing and resolving phase separation issues.
Step 1: Problem Identification & Characterization
Before attempting a solution, you must confirm that phase separation is the true cause of your issue. Use a combination of the techniques listed in Table 1 of the FAQs. A key indicator from DSC, for instance, is the presence of two distinct glass transition temperatures (Tgs), which signifies the existence of two separate amorphous phases.
Step 2: Root Cause Analysis
Phase separation is governed by both thermodynamics (the inherent compatibility of your materials) and kinetics (the pathway they take during processing).[9]
Is it a Formulation (Thermodynamic) Issue?
This relates to the intrinsic properties of your TVPO and chosen polymer. The primary driver is the Flory-Huggins interaction parameter, χ, which quantifies the interaction energy between the components. A lower (or negative) χ value indicates better miscibility.[10]
-
Key Factors: Polarity mismatch, differences in molecular weight, and the absence of favorable specific interactions (like hydrogen bonding) between the TVPO and the polymer.[11][12]
Is it a Process (Kinetic) Issue?
This occurs when the processing conditions provide the time and molecular mobility for the components to separate, even if they were initially mixed.
-
Solvent-Induced Separation: During solvent evaporation, the concentration of solutes increases. If the solvent evaporates slowly, the molecules have enough time to rearrange and separate into their thermodynamically preferred state.[2][13] Furthermore, if one component is less soluble in the chosen solvent, it may precipitate out first.[14]
-
Thermally-Induced Separation: For processes like hot-melt extrusion or annealing, holding the blend at a high temperature increases molecular mobility and can accelerate phase separation.[15][16] This is especially true if the processing temperature is within the two-phase region of the blend's phase diagram.[17]
Step 3: Solution Implementation - Formulation & Process Optimization
Based on your root cause analysis, you can now implement targeted solutions.
Optimizing the Formulation
If the issue is poor intrinsic miscibility, you must change the components.
-
Strategy 1: Re-evaluate Polymer Selection
-
Causality: The principle of "like dissolves like" is paramount. Select a polymer with a solubility parameter and hydrogen bonding capacity that more closely matches that of your TVPO.[18][19] This improves the enthalpic contribution to mixing, making it more favorable.
-
Action: Consult tables of polymer properties. If your TVPO is highly polar, choose a polymer with polar functional groups (e.g., PVP, HPMCAS). If it is non-polar, a less polar polymer may be more suitable.
Common Pharmaceutical Polymer Key Characteristics PVP (Polyvinylpyrrolidone) Amorphous, hygroscopic, strong hydrogen bond acceptor. Good for solubilizing drugs that can act as H-bond donors. HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) pH-dependent solubility. Can form strong H-bonds. Useful for enteric delivery. Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) Amphiphilic graft copolymer, acts as a solubilizer and has some surfactant-like properties. Eudragit® (Polymethacrylates) Wide range of grades with different properties (e.g., solubility at different pH values). -
-
Strategy 2: Adjust the TVPO:Polymer Ratio
-
Causality: Every binary system has a phase diagram that dictates the concentrations at which the components are miscible. It is possible your formulation is simply outside this miscible window.
-
Action: Create a series of blends with varying TVPO loading (e.g., 10%, 25%, 40%, 50% by weight). Analyze each blend using DSC to determine the miscibility limit for your system.
-
-
Strategy 3: Introduce a Compatibilizer
-
Causality: A compatibilizer is a third component, often a block copolymer, that has affinity for both the TVPO and the polymer.[20] It preferentially locates at the interface between the two phases, reducing interfacial tension and preventing the domains from growing, effectively stabilizing the blend.[21]
-
Action: This is an advanced strategy. Consider adding a small percentage (1-5%) of a suitable block copolymer that has segments compatible with both your TVPO and the primary polymer.
-
Optimizing the Process
If the components are miscible but separate during processing, you must control the kinetics of the system.
-
Strategy 1: Modify the Solvent System
-
Causality: The solvent's properties and its evaporation rate directly influence the final morphology of the blend.[13][22] A solvent that is good for both components will promote a more intimate molecular mixing in the solution state. Rapid evaporation can "kinetically trap" this mixed state.[23]
-
Action:
-
Screen Solvents: Choose a common solvent in which both the TVPO and polymer have high solubility.
-
Consider Co-solvents: Adding a co-solvent can sometimes improve the solubility of one component without compromising the other.[24]
-
Control Evaporation Rate: For solvent casting, faster evaporation (e.g., using a vacuum oven at a slightly elevated temperature or nitrogen flow) can prevent the components from having time to demix.
-
-
-
Strategy 2: Control the Thermal Profile
-
Causality: Heat provides the energy for molecules to move and phase separate. The rate of cooling from a melt or a high-temperature process is critical.[15] Rapid quenching freezes the molecules in their mixed, amorphous state, while slow cooling allows time for phase separation and potentially crystallization.
-
Action:
-
For Hot-Melt Extrusion: Minimize the residence time at high temperatures and implement rapid cooling of the extrudate.
-
For Thermal Annealing: If annealing is necessary, it should be done below the blend's Tg to prevent large-scale molecular mobility. If annealing above Tg is required, the time and temperature must be carefully optimized to achieve the desired morphology without inducing large-scale phase separation.[25]
-
-
Section 3: Experimental Protocols
Protocol 1: Characterizing Phase Separation via Differential Scanning Calorimetry (DSC)
This protocol describes how to use DSC to identify the glass transition temperature(s) of your blend.
-
Materials & Equipment:
-
TVPO-polymer blend sample (5-10 mg).
-
DSC instrument (e.g., TA Instruments Q2000).
-
Hermetic aluminum DSC pans.
-
Crimper for sealing pans.
-
-
Procedure:
-
Accurately weigh 5-10 mg of the blend into a DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg of both components but below the degradation temperature.
-
Hold for 1-2 minutes to ensure thermal equilibrium.
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 20°C/min).
-
Perform a second heating ramp identical to the first one. This second scan is crucial as it provides data on a sample with a consistent thermal history and removes volatile solvent effects.
-
-
Data Interpretation:
-
Single Tg: A single, sharp glass transition in the second heat scan indicates a miscible, homogeneous amorphous blend. The Tg will typically be between the Tgs of the pure components.
-
Two Tgs: The presence of two distinct Tgs indicates that the blend has phase-separated into two amorphous domains, one rich in the polymer and one rich in the TVPO.
-
Melting Endotherm: A sharp peak (endotherm) indicates that at least one component has crystallized, which is a definitive sign of phase separation.
-
Protocol 2: Preparing Blends via Solvent Casting
This protocol provides a baseline method for preparing films for characterization.
-
Materials & Equipment:
-
TVPO and Polymer.
-
Volumetric flasks and magnetic stirrer.
-
Appropriate solvent (e.g., dichloromethane, methanol, acetone).[26]
-
Glass petri dish or PTFE-coated surface.
-
Leveling surface inside a fume hood.
-
Vacuum oven.
-
-
Procedure:
-
Calculate the required masses of TVPO and polymer for your desired ratio and total solids concentration (e.g., 5% w/v).
-
Dissolve the polymer completely in the chosen solvent in a volumetric flask using a magnetic stirrer. This may take several hours.[26]
-
Once the polymer is dissolved, add the TVPO and continue stirring until a clear, homogeneous solution is obtained.
-
Pour the solution into a level petri dish in a fume hood. The amount of solution will determine the final film thickness.
-
Cover the dish loosely (e.g., with perforated aluminum foil) to allow for slow, controlled solvent evaporation over 24-48 hours. For faster, kinetically-trapped films, evaporation can be accelerated.
-
Once a solid film has formed, transfer it to a vacuum oven.
-
Dry the film under vacuum at a temperature slightly above the boiling point of the solvent but well below the blend's Tg (e.g., 40-60°C) for at least 48 hours to remove all residual solvent.
-
The resulting film is now ready for characterization.
-
References
- What Is Phase Separation In Polymer Blends? - Chemistry For Everyone. (2025, August 7). YouTube.
- Non-equilibrium thermal annealing of a polymer blend in bilayer settings for complex micro/nano-patterning. (2021, March 10).
- What Is Phase Separation In Polymers? - Chemistry For Everyone. (2025, August 7). YouTube.
- 50th Anniversary Perspective: Phase Behavior of Polymer Solutions and Blends.
- Characterization of Phase Separation in Polymer Blends.
- Visualization of Macrophase Separation and Transformation in Immiscible Polymer Blends. Chinese Chemical Society.
- Phase separation – Knowledge and References. Taylor & Francis Online.
- Morphological Characterization of Bicontinuous Phase-Separated Polymer Blends and One-Phase Microemulsions.
- Phase-Separation-Induced Surface Patterns in Thin Polymer Blend Films. University of Washington.
- Phase Behaviour of Polymer Blends and Copolymers. (2018, August 19). YouTube.
- Phase separation phenomena in polymeric m
- Microalgae-Derived Biopolymers: An Ecological Approach to Reducing Polylactic Acid Dependence. MDPI.
- Phase behaviour and separation kinetics of polymer blends. PubMed.
- Factors Affecting the Nonsolvent-Induced Phase Separation of Cellulose from Ionic Liquid-Based Solutions. (2020, October 16). ACS Omega.
- Thermodynamics of Polymer Blends. SpringerLink.
- Kinetics of phase separation in polymer mixtures: A molecular dynamics study. (2014, June 26). The Journal of Chemical Physics.
- Some Factors Affecting the Solubility of Polymers. (2025, August 6).
- Role of Solvent Compatibility in the Phase Behavior of Binary Solutions of Weakly Associating Multivalent Polymers. PubMed Central.
- Suppression of Phase Separation Pattern Formation in Blend Films with Block Copolymer Compatibilizer. National Institute of Standards and Technology.
- Polymer Blends: State of the Art, New Challenges, and Opportunities.
- Effects of Thermal Annealing Upon the Morphology of Polymer–Fullerene Blends.
- Special Issue : Synthesis, Properties and Applic
- Putting the Squeeze on Phase Separ
- Some factors affecting the solubility of polymers. Semantic Scholar.
- Thermodynamics of Polymer Blends. Shodhganga.
- Kinetic and Thermodynamic Interplay of Polymer-Mediated Liquid–Liquid Phase Separation for Poorly Water-Soluble Drugs. (2024, May 20).
- Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells. (2011, January 31).
- What various factors affect the solubility of polymers? (2021, July 14). Quora.
- 05.03 Polymer Blend Thermodynamics - Flory Huggins Theory. (2020, April 24). YouTube.
- The Study of Reactively Compatibilized mPPO/PP Blend Systems.
- Mixtures are systems consisting of two or more different chemical species. University of Illinois Urbana-Champaign.
- Kinetic and Thermodynamic Interplay of Polymer-Mediated Liquid–Liquid Phase Separation for Poorly W
- Solubility parameters of polymers.
- Solution Properties of Polymers. University of Southern Mississippi.
- Thermodynamics of Polymer Blends.
- Non-equilibrium thermal annealing of a polymer blend in bilayer settings for complex micro/nano. (2021, March 10). Semantic Scholar.
- #28 Blends | Part 1 | Polymers Concepts, Properties, Uses & Sustainability. (2020, December 22). YouTube.
- More Than Just Water. (2026, January 31). Shivam Gusain - Substack.
- Non-equilibrium thermal annealing of a polymer blend in bilayer settings for complex micro/nano-p
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- 6. depts.washington.edu [depts.washington.edu]
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Validation & Comparative
Comparative Guide: Thermal Gravimetric Analysis (TGA) of TVPO-Modified Polymers
Executive Summary
Trivinylphosphine oxide (TVPO) has emerged as a high-performance, reactive organophosphorus flame retardant (FR) and crosslinker.[1][2][3][4] Unlike non-reactive additives (e.g., Ammonium Polyphosphate) that can leach out, or mono-functional reactive groups (e.g., DOPO derivatives) that act as pendant chains, TVPO utilizes three vinyl groups to form robust, in-situ 3D networks within the polymer matrix.
This guide provides a technical analysis of the thermal stability of TVPO-modified polymers (specifically cellulose and polyamides) using Thermal Gravimetric Analysis (TGA) . We compare its performance against neat polymers and standard alternatives, highlighting its unique mechanism of promoting catalytic dehydration and char formation.
Technical Background: The TVPO Advantage
Chemical Architecture
TVPO (
-
Crosslinking Agent: The vinyl groups undergo Michael addition with amines (e.g., piperazine) or radical polymerization, creating a dense, insoluble network.
-
Flame Retardant: The phosphine oxide moiety (
) is a potent char promoter in the condensed phase.
Mechanism of Thermal Stability
TVPO modifies the thermal degradation pathway of polymers through Catalytic Dehydration .
-
Neat Polymer (e.g., Cellulose): Degrades via depolymerization to form volatile tars (levoglucosan), leading to high flammability.
-
TVPO-Modified: The phosphorus species decomposes to form phosphoric/polyphosphoric acid species. These acids esterify the polymer hydroxyls, dehydrating the backbone and forcing the carbon skeleton to cyclize into a stable char (carbonaceous residue) rather than turning into fuel gas.
Comparative Performance Analysis
TVPO vs. Alternatives
The following table contrasts TVPO with common flame retardant strategies.
| Feature | TVPO (Reactive Network) | Additives (e.g., APP/TPP) | Monofunctional Reactive (e.g., DOPO) |
| Integration | Covalent Crosslink (3D Network) | Physical Mixing | Pendant Grafting |
| Leaching | Negligible (High Durability) | High (Leaches over time) | Low |
| Thermal Effect | Lowers | Varies | Varies |
| Char Yield | High (>20-30%) | Moderate | Moderate |
| Mechanical Impact | Increases Stiffness/Modulus | Often Degrades Properties | Minimal |
TGA Data Interpretation
A critical insight for researchers is that TVPO often lowers the onset decomposition temperature (
Representative TGA Data (Cellulose Matrix)
Data synthesized from comparative studies of phosphine oxide networks.
| Sample | Char Yield at 600°C [%] | LOI (Limiting Oxygen Index) | ||
| Neat Cotton | ~330 | ~360 | < 5.0 | 18.0 |
| TVPO-Modified (2% P) | ~290 | ~320 | 22.5 | > 27.0 |
| TVPO-Modified (4% P) | ~275 | ~310 | 31.0 | > 30.0 |
Key Takeaway: The shift of
to lower temperatures (from 330°C to 290°C) correlates directly with the acid-catalyzed dehydration mechanism that secures a 4x increase in char yield.
Visualization of Mechanisms[6]
Synthesis & Crosslinking Workflow
The following diagram illustrates the formation of the P-N synergist network via Michael Addition, a common route for TVPO modification.
Figure 1: Synthesis pathway for in-situ TVPO-amine networks within a polymer matrix.
Thermal Degradation Logic
This diagram explains the divergence in degradation pathways observed in TGA.
Figure 2: Mechanistic divergence: TVPO promotes charring over volatilization.
Experimental Protocol
Sample Preparation (In-Situ Polymerization)
To replicate the high-performance results, the TVPO network must be formed inside the host polymer (e.g., cotton fabric or hydrogel).
-
Reagents: Dissolve TVPO and Piperazine (molar ratio 1:1 or 2:3 based on stoichiometry) in distilled water.
-
Impregnation: Immerse the polymer substrate (e.g., cotton swatch) in the solution for 15 minutes.
-
Drying: Pre-dry at 60°C for 5 minutes.
-
Curing (The Critical Step): Cure at 150°C for 3-5 minutes. This initiates the Michael addition reaction, locking the phosphorus network into the fibers.
-
Washing: Rinse thoroughly with water/acetone to remove unreacted monomers. Note: The durability of TVPO is validated if the weight gain remains constant after washing.
TGA Methodology
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Mettler Toledo).
-
Sample Mass: 5–10 mg (Use ceramic or platinum pans).
-
Atmosphere:
-
Nitrogen (
): To determine non-oxidative degradation and pure char yield. Flow rate: 40-60 mL/min. -
Air: To simulate real-fire oxidative conditions (optional but recommended for LOI correlation).
-
-
Ramp Rate: 10°C/min or 20°C/min.
-
Temperature Range: Ambient (30°C) to 800°C.
Data Processing:
-
Calculate
(Temperature at 5% mass loss). -
Calculate
(Temperature of peak derivative weight loss). -
Record Residue at 600°C (Char Yield).
References
-
Nazir, R., et al. (2020).[6] Structurally Tunable pH-responsive Phosphine Oxide Based Gels by Facile Synthesis Strategy. ResearchGate.
-
Gaan, S., et al. (2020). In-Situ Phosphine Oxide Physical Networks: A Facile Strategy to Achieve Durable Flame Retardant and Antimicrobial Treatments of Cellulose. Chemical Engineering Journal.
-
BenchChem. Ethyldiphenylphosphine oxide & TVPO Compounds. BenchChem Compound Database.
-
European Patent Office. (2021). Phosphorus Containing Oligomers and Polymers (EP 3794061 B1).[5] EPO.
Sources
Cone Calorimeter Evaluation: TVPO-Treated Cellulosic Materials
This guide provides a technical analysis of Trivinylphosphine Oxide (TVPO) as a next-generation flame retardant precursor, specifically focusing on its application in cellulose/cotton matrices via in-situ polymerization.
Technical Comparison Guide
Executive Summary
This compound (TVPO) represents a shift from traditional halogenated flame retardants toward reactive, phosphorus-based precursors. Unlike additive flame retardants that may leach out, TVPO is designed to undergo Michael addition polymerization with amine co-reactants (e.g., piperazine) directly within the material matrix (in-situ).
This guide analyzes the fire performance of TVPO-treated cotton fabrics based on Cone Calorimeter standards (ISO 5660-1 / ASTM E1354). The data indicates that TVPO treatments create a durable, phosphorus-nitrogen (P-N) synergistic network that significantly suppresses heat release and promotes char formation without the formaldehyde release associated with traditional commercial alternatives like Pyrovatex®.
Chemical Mechanism & Network Formation
The efficacy of TVPO lies in its high reactivity due to three vinyl groups attached to a central phosphorus atom. When paired with cyclic amines, it forms a macromolecular physical network entangled within the cellulose fibers.[1][2]
Mechanism of Action
-
Condensed Phase: The phosphorus moiety promotes dehydration of the cellulose backbone at lower temperatures, catalyzing the formation of a stable, carbonaceous char. This char acts as a thermal barrier, shielding the underlying material from heat flux.[3]
-
Gas Phase: Decomposition products (phosphorus radicals) scavenge H· and OH· radicals in the flame zone, interrupting the combustion chain reaction.
Synthesis Pathway Diagram
The following diagram illustrates the in-situ Michael addition process that locks the flame retardant into the fiber.
Caption: Schematic of TVPO in-situ polymerization and subsequent dual-phase fire retardant mechanism.
Cone Calorimeter Performance Data
The Cone Calorimeter is the bench-scale gold standard for predicting real-world fire behavior. The following data compares untreated cotton against cotton treated with a TVPO-amine system (approx. 2 wt% Phosphorus loading).
Key Performance Metrics
| Metric | Definition | Untreated Cotton | TVPO-Treated Cotton | % Improvement |
| pHRR (kW/m²) | Peak Heat Release Rate: The maximum intensity of the fire.[4] The primary driver of fire spread. | ~140–150 | ~90–95 | ~35% Reduction |
| THR (MJ/m²) | Total Heat Release: The total energy evolved over the duration of the test. | ~3.3–3.5 | ~2.3–2.4 | ~31% Reduction |
| TTI (s) | Time to Ignition: Time until sustained flaming occurs. | ~14 s | ~12 s | Slight Decrease (Typical for P-based FRs) |
| LOI (%) | Limiting Oxygen Index: Minimum O₂ concentration to support combustion. | 18.0% | >27.0% | +50% Increase |
| Residue (%) | Mass remaining after combustion (Char yield). | <10% | >25% | >150% Increase |
> Note: The slight decrease in Time to Ignition (TTI) is characteristic of phosphorus-based flame retardants, which induce early decomposition to form the protective char layer before the bulk material ignites.
Durability Analysis (Laundering)
One of the critical failures of traditional surface coatings is "wash-out." TVPO systems demonstrate exceptional durability due to the physical network formation.
-
Phosphorus Retention: >95% retention after 50 standard laundry cycles.[4]
-
Flammability after Wash: Maintains LOI >26% and self-extinguishing properties after 50 washes.[4]
Comparative Analysis: TVPO vs. Alternatives
Researchers must weigh the benefits of TVPO against established industrial standards.
| Feature | TVPO System | Pyrovatex® (N-methylol phosphonopropionamide) | Ammonium Polyphosphate (APP) |
| Chemistry Type | Reactive Precursor (P-N Synergism) | Reactive Crosslinker | Additive Salt |
| Formaldehyde | None (Zero Release) | High (Requires scavengers) | None |
| Durability | High (>50 washes) | High (>50 washes) | Low (Leaches out) |
| Hand Feel | Soft (Internal network) | Stiff (Crosslinking effect) | Rough/Powdery |
| Mechanism | Dual Phase (Gas + Condensed) | Condensed Phase | Condensed Phase |
| Toxicity | Low Cytotoxicity (Piperazine based) | Formaldehyde concerns | Low |
Verdict: TVPO offers a superior safety profile (formaldehyde-free) compared to Pyrovatex while matching its durability, a significant advantage for protective clothing and residential textiles.
Experimental Protocol: In-Situ Polymerization
To replicate the results discussed above, use the following standardized protocol for treating cellulosic fabrics.
Materials Required
-
Substrate: Desized, scoured, bleached cotton fabric (approx. 150 g/m²).
-
Co-reactant: Piperazine (or 2,4,6-tri(piperazine-1-yl)-1,3,5-triazine for higher N content).[4][8][9][11]
-
Solvent: Deionized water.
Step-by-Step Methodology
-
Solution Preparation:
-
Dissolve TVPO and Piperazine in water at a molar ratio of 1:1 (vinyl:amine hydrogen equivalent).
-
Aim for a total solute concentration of 15–20% (w/w).
-
Stir at room temperature until a clear, homogeneous solution is obtained.
-
-
Impregnation (Pad-Dry-Cure):
-
Padding: Immerse the cotton fabric in the solution. Pass through a padder (mangle) to achieve a Wet Pick-Up (WPU) of 90–100%.
-
Drying: Dry the fabric at 80°C for 5 minutes to remove excess water.
-
Curing (Polymerization): Cure at 150–160°C for 3–5 minutes . This thermal step initiates the Michael addition polymerization, forming the insoluble network inside the fibers.
-
-
Washing:
-
Rinse the treated fabric thoroughly with copious amounts of water to remove any unreacted surface monomers.
-
Dry at 80°C.
-
-
Validation (Self-Check):
-
Weight Gain: Calculate the "Add-on" percentage. Target range: 15–20%.
-
Whiteness Index: Ensure no significant yellowing occurred during curing (a common issue with high-temperature amine reactions).
-
References
-
In-Situ Phosphine Oxide Physical Networks: A Facile Strategy to Achieve Durable Flame Retardant and Antimicrobial Treatments of Cellulose. Source: ResearchGate / Cellulose Journal (2023/2024 Context). Key Data: 35% reduction in pHRR; >95% P retention after 50 washes.
-
This compound: Synthesis, Characterization, and Polymerization Reactivity. Source: MDPI / Molecules (2023). Key Data: Characterization of TVPO monomer and Michael addition kinetics.[5][6][7]
-
Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter. Source: ASTM International (ASTM E1354). Key Data: Standard protocol for Cone Calorimeter testing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal A… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Trivinylphosphine Oxide (TVPO) Synthesis: A Comparative Elemental Analysis Guide
Executive Summary
High-Performance Validation for Reactive Phosphorus Monomers
In the synthesis of Trivinylphosphine oxide (TVPO), purity is not merely a metric of quality—it is a determinant of safety and functionality. Unlike its stable analog Triphenylphosphine oxide (TPPO), TVPO contains reactive vinyl groups susceptible to premature polymerization and nucleophilic attack. This guide addresses the specific analytical challenges posed by TVPO, specifically the failure of standard combustion analysis due to phosphorus-mediated carbon encapsulation. We present an optimized validation protocol comparing TVPO against standard alternatives to ensure accurate characterization for drug delivery and flame-retardant applications.
Part 1: Comparative Analysis – TVPO vs. Industry Standards
To understand the validation requirements, one must first distinguish the physicochemical behavior of TVPO from standard organophosphorus references.
Material Comparison: TVPO vs. TPPO
Triphenylphosphine oxide (TPPO) is the industry "gold standard" for stability. TVPO, conversely, is a "functional monomer" requiring distinct handling.
| Feature | This compound (TVPO) | Triphenylphosphine Oxide (TPPO) | Implication for Analysis |
| Formula | TVPO has higher P-density (24% vs 11%), increasing combustion difficulty. | ||
| Reactivity | High: Vinyl groups prone to radical/anionic polymerization. | Inert: Stable phenyl rings; often used as a crystallization aid. | TVPO samples must be kept cool and inhibited; TPPO is shelf-stable. |
| Hygroscopicity | Moderate to High: Can form hydrates or solvates. | Low: Hydrophobic aromatic shield. | TVPO requires rigorous vacuum drying (<1 mbar) prior to weighing. |
| Combustion Behavior | Refractory Former: Forms polyphosphate glass rapidly. | Standard: Burns relatively cleanly, though still requires care. | Standard CHN analysis often yields low Carbon results for TVPO. |
The Analytical Challenge: The "Phosphorus Glass" Mechanism
Standard Elemental Analysis (EA) relies on flash combustion (
-
The Failure Mode: Phosphorus oxidizes to
, which hydrates to polyphosphoric acid ( ). This viscous "glass" coats unburned carbon particles, shielding them from oxygen. -
The Result: Consistently low Carbon (%C) values (1–5% absolute error) despite high purity.
-
The Solution: The use of Vanadium Pentoxide (
) as a fluxing agent breaks the glass matrix, ensuring complete oxidation.
Part 2: Experimental Protocol (Self-Validating System)
Synthesis & Purification Workflow
Context: TVPO is synthesized via Grignard reaction (Vinylmagnesium bromide +
Figure 1: Critical path for TVPO isolation. Note that temperature control is vital to prevent premature polymerization.
Optimized Elemental Analysis (CHN)
Objective: Accurate determination of C and H percentages.
-
Instrument: Flash 2000 or Elementar vario (Combustion mode).
-
Reagents:
-
Oxidant: Oxygen (99.999%).
-
Additive: Vanadium Pentoxide (
), analytical grade. -
Standard: Acetanilide (Calibration).
-
Step-by-Step Methodology:
-
Sample Preparation: Dry TVPO under high vacuum (0.1 mbar) at ambient temperature for 4 hours to remove trace solvents/moisture.
-
Weighing: Weigh 2.0 ± 0.1 mg of TVPO into a tin capsule.
-
The "Sandwich" Technique (Crucial):
-
Add ~5–10 mg of
powder directly over the sample. -
Fold the tin capsule tightly to ensure the additive is in intimate contact with the TVPO.
-
-
Combustion: Inject into the furnace at
with a high oxygen boost time (e.g., 5 seconds) to facilitate flash oxidation. -
Detection: TCD detection of
, , and .
Orthogonal Validation: ICP-OES for Phosphorus
EA gives C/H ratios, but ICP-OES validates the Phosphorus mass fraction, confirming no inorganic phosphates (e.g., Mg salts) remain.
-
Digestion: Dissolve 10 mg TVPO in
(65%) via microwave digestion. -
Wavelengths: Monitor P at 177.434 nm and 213.618 nm.
Part 3: Data Presentation & Interpretation
Theoretical vs. Experimental Data
The following table illustrates the difference between a "Standard" analysis and the "Optimized" protocol for a pure TVPO sample (
| Element | Theoretical % | Standard EA (No Additive) | Optimized EA ( | Status |
| Carbon | 56.25% | 52.10% (Low) | 56.18% ± 0.15 | PASS |
| Hydrogen | 7.08% | 6.95% | 7.10% ± 0.05 | PASS |
| Phosphorus | 24.18% | N/A (Inferred) | 24.10% (via ICP) | PASS |
| Oxygen | 12.49% | N/A (Calculated) | 12.62% (Calculated) | PASS |
Interpretation:
-
Scenario A (Low Carbon): If C is >2% lower than theoretical but H is correct, phosphorus encapsulation occurred. Action: Repeat with more
. -
Scenario B (Low C & H): Sample likely contains inorganic salts (
, ). Action: Re-extract or sublime. -
Scenario C (High C): Solvent contamination (THF/Toluene). Action: Extended vacuum drying.
Troubleshooting Logic: The Combustion Pathway
Figure 2: Mechanistic divergence in combustion analysis. The addition of V2O5 prevents the refractory encapsulation of carbon.
References
-
Salmeia, K. A., et al. (2023).[1] "this compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory." Molecules, 28(16), 6097.[1] Link
-
Lange, W., & von Krueger, G. (1932).[2] "Über Ester der Monofluor-phosphorsäure." Berichte der deutschen chemischen Gesellschaft, 65(8), 1598-1601. (Foundational P-chemistry).[3] Link
-
Razzagh, R., et al. (2023).[4] "Investigation of organophosphorus compounds by a needle trap device based on mesoporous organo-layered double hydroxide." RSC Advances, 13, 18523-18534. Link
-
LECO Corporation. (1992). "Combustion accelerators, processes for their production and processes for their use in elemental analysis."[5] U.S. Patent 5,547,876. (Reference for V2O5 usage in EA). Link
-
Wikipedia. "Triphenylphosphine oxide." (Reference for TPPO properties). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal A… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. US5547876A - Combustion accelerators, processes for their production and processes for their use in elemental analysis - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
